Nimustine Hydrochloride
説明
This compound is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.
See also: Nimustine (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKNHGAPDCYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204185 | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-38-6, 52208-23-8 | |
| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nimustine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Nimustine Hydrochloride in Glioma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine hydrochloride, also known as ACNU, is a water-soluble nitrosourea compound that has been utilized as a chemotherapeutic agent for high-grade gliomas due to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxic effects of this compound on glioma cells. It delves into the critical signaling pathways activated by nimustine, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays used to elucidate its mechanism of action.
Core Mechanism of Action: DNA Damage and Apoptosis Induction
The primary mechanism of action of this compound in glioma cells is the induction of DNA damage, which subsequently triggers programmed cell death, or apoptosis. As a DNA alkylating agent, nimustine forms covalent adducts with DNA bases, leading to DNA strand breaks and interstrand cross-links (ICLs).[2] This extensive DNA damage activates cellular stress responses, culminating in the activation of apoptotic signaling cascades.
DNA Alkylation and Interstrand Cross-linking
This compound belongs to the family of chloroethylnitrosoureas (CENUs). Its antitumor activity is closely associated with the formation of DNA interstrand cross-links between guanine and cytosine bases. These ICLs are highly cytotoxic lesions as they block DNA replication and transcription, ultimately leading to cell death.[2]
Induction of Apoptosis via the JNK/c-Jun Signaling Pathway
A critical signaling pathway activated by nimustine-induced DNA damage is the c-Jun N-terminal kinase (JNK) pathway. The JNK cascade, a subset of the mitogen-activated protein kinase (MAPK) pathway, is a key regulator of cellular responses to stress.
Upon nimustine treatment, the JNK pathway is activated, leading to the phosphorylation and activation of the transcription factor c-Jun.[3] Activated c-Jun, as part of the AP-1 transcription factor complex, then translocates to the nucleus and upregulates the expression of pro-apoptotic genes. A key target of the JNK/c-Jun pathway in this context is the BH3-only protein Bim (Bcl-2-interacting mediator of cell death).[3][4] Bim is a potent pro-apoptotic protein that promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members and activating pro-apoptotic effectors like Bax and Bak.[5] This cascade ultimately leads to the activation of caspases, the executioners of apoptosis.[3]
Quantitative Data on this compound's Efficacy
The cytotoxic effects of this compound have been quantified in various glioma cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Human Glioblastoma Cell Lines
| Cell Line | Parental/Resistant | MGMT Promoter Status | IC50 (µM) |
| U87MG | Parental | Methylated | 18.5 ± 2.1 |
| U87MG-R | TMZ-Resistant | Methylated | 20.3 ± 1.5 |
| U251MG | Parental | Unmethylated | 48.7 ± 4.2 |
| U251MG-R | TMZ-Resistant | Unmethylated | 55.4 ± 3.8 |
| U343MG | Parental | - | 35.6 ± 3.3 |
| U343MG-R | TMZ-Resistant | - | 41.2 ± 2.9 |
| GS-Y03 | Patient-derived | Methylated | 25.8 ± 1.9 |
Data extracted from a study by Kobayashi et al. (2021).[6] The IC50 values were determined after 72 hours of treatment.
Table 2: Induction of Apoptosis by this compound in LN-229 Glioblastoma Cells
| Treatment Time (hours) | Percentage of Apoptotic Cells (Sub-G1 Fraction) |
| 0 | ~0% |
| 72 | ~20% |
| 96 | ~40% |
| 120 | ~55% |
Data extracted from a study by Tomicic et al. (2015).[3] Cells were treated with 50 µM ACNU.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathway of Nimustine-Induced Apoptosis
Caption: Nimustine-induced apoptosis signaling pathway in glioma cells.
Experimental Workflow for Assessing Nimustine's Effects
Caption: General experimental workflow for studying nimustine's effects.
Detailed Experimental Protocols
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Seed glioma cells (e.g., U87MG, U251MG) in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using a dose-response curve.
Western Blot Analysis for Phospho-JNK and Apoptosis-Related Proteins
-
Cell Lysis: After nimustine treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For phosphorylated proteins, it is recommended to lyse cells directly in 1x SDS-PAGE sample buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-JNK (1:1000), anti-JNK (1:1000), anti-cleaved PARP (1:1000), anti-Bim (1:1000), anti-β-actin (1:5000).[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
DNA Damage Assessment (Alkaline Comet Assay)
-
Cell Preparation: After nimustine treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[7]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v) and immediately pipette 75 µL onto a comet slide.[7] Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.[8]
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).[8] Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.[9]
-
Neutralization: Carefully remove the slides and wash them gently with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.[9]
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment using specialized software.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
-
Cell Harvesting: After nimustine treatment, collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound exerts its cytotoxic effects on glioma cells primarily through the induction of DNA damage, which triggers a JNK/c-Jun-mediated apoptotic signaling cascade involving the upregulation of the pro-apoptotic protein Bim. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of nimustine action and to explore novel therapeutic strategies for glioma. A thorough understanding of these molecular pathways is crucial for optimizing existing chemotherapeutic regimens and for the rational design of new anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of Nimustine Hydrochloride in DNA Interstrand Crosslinks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine hydrochloride, a chemotherapeutic agent belonging to the nitrosourea class, exerts its cytotoxic effects primarily through the induction of DNA damage. A critical lesion induced by nimustine is the DNA interstrand crosslink (ICL), a highly toxic form of damage that covalently links the two strands of the DNA double helix, thereby impeding essential cellular processes such as replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underlying nimustine-induced ICL formation, the cellular responses to this form of DNA damage, and the methodologies employed to study these phenomena. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound, also known as ACNU, is an alkylating agent that has demonstrated efficacy in the treatment of various malignancies, particularly brain tumors like glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2] Its mechanism of action is centered on its ability to alkylate and crosslink DNA, leading to the formation of DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[3][4] These lesions trigger the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[3][4] Understanding the intricacies of nimustine-induced ICLs is paramount for optimizing its therapeutic use and developing novel strategies to overcome drug resistance.
Mechanism of Action: DNA Interstrand Crosslink Formation
Nimustine is a bifunctional alkylating agent that, once activated, can form covalent bonds with nucleophilic sites on DNA bases.[5] The process of ICL formation is a multi-step reaction. Initially, nimustine forms a monoadduct with a guanine base on one strand of the DNA. Subsequently, a second reactive site on the drug can react with a guanine base on the opposite strand, creating a covalent crosslink.[6] This crosslinking prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Cellular Response to Nimustine-Induced DNA Damage
The formation of ICLs by nimustine activates a cascade of cellular responses aimed at repairing the damage and maintaining genomic integrity. A key signaling network implicated in this response is the p38 MAPK/JNK pathway.[3][4]
The p38 MAPK/JNK Signaling Pathway
Upon detection of nimustine-induced DNA damage, the cell activates stress-activated protein kinases (SAPKs), including p38 MAPK and JNK. This activation is a central component of the DNA damage response. The activated p38 MAPK and JNK, in turn, phosphorylate a variety of downstream targets, including transcription factors like c-Jun.[3] The phosphorylation of c-Jun is a critical step that ultimately leads to the upregulation of pro-apoptotic proteins, such as Bim, and the activation of caspases, culminating in programmed cell death.[3]
Quantitative Data on this compound Efficacy
The cytotoxic effects of nimustine have been quantified in various cancer cell lines, and its clinical efficacy has been evaluated in clinical trials.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for nimustine (ACNU) have been determined in several glioblastoma cell lines, including those resistant to the standard chemotherapeutic agent temozolomide (TMZ).
| Cell Line | Parent/Resistant | IC50 for ACNU (µM) |
| U87MG | Parental | 108.3 ± 12.5 |
| U87-R | TMZ-Resistant | 115.0 ± 9.6 |
| U251MG | Parental | 89.7 ± 8.5 |
| U251-R | TMZ-Resistant | 95.3 ± 10.0 |
| U343MG | Parental | 120.3 ± 15.3 |
| U343-R | TMZ-Resistant | 128.7 ± 11.9 |
| GS-Y03 | Patient-derived | 75.6 ± 9.1 |
| Data adapted from Yamamuro et al., 2021.[7] |
Clinical Efficacy in Brain Tumors
Clinical trials have investigated the efficacy of this compound administered via convection-enhanced delivery (CED) in patients with brain tumors.
Phase I Trial in Recurrent Brainstem Glioma [8][9]
-
Dosage Escalation: 0.25, 0.5, and 0.75 mg/mL (all at 7 mL).
-
Recommended Dosage: 0.75 mg/mL.
Phase II Trial in Pediatric Diffuse Intrinsic Pontine Glioma (DIPG) [10]
-
Dosage: 0.75 mg/mL for 2-3 days (cumulative dose of 7 ±0.3 mL).
-
1-Year Survival Rate: 60%.
-
Median Survival Time: 15 months.
-
Response Rate (n=20):
-
Complete Response (CR): 1 (5%)
-
Partial Response (PR): 6 (30%)
-
Stable Disease (SD): 9 (45%)
-
Progressive Disease (PD): 4 (20%)
-
Overall Response Rate (CR + PR): 35%
-
Phase II Study in High-Grade Astrocytomas (Continuous Infusion with Cisplatin) [11]
-
Median Survival Time: 15.9 months.
-
Overall Response Rate: 22.3%.
Experimental Protocols
The detection and quantification of nimustine-induced DNA damage are crucial for both basic research and clinical applications. The following are detailed protocols for two key experimental techniques.
Alkaline Comet Assay for DNA Interstrand Crosslink Detection
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs. The principle of the assay for ICL detection is that crosslinks will retard the migration of DNA fragments induced by a damaging agent like ionizing radiation.
Detailed Methodology:
-
Cell Preparation: Harvest cells treated with nimustine and a control group. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Irradiation: Irradiate the cell suspension on ice with a defined dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.
-
Slide Preparation: Mix 25 µL of the cell suspension with 75 µL of low-melting-point agarose (0.75% in PBS) at 37°C. Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysing solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at approximately 0.7 V/cm (e.g., 25V and 300 mA).
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes. Repeat this step three times.
-
Staining: Stain the DNA by adding a drop of a fluorescent dye (e.g., DAPI or SYBR Green I) to each slide.
-
Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. Quantify the tail moment using appropriate software.[6][12]
Immunofluorescence for γH2AX Foci Detection
The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, which serve as a surrogate marker for DSBs.
Detailed Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with nimustine for the desired time.
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Bovine Serum Albumin or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with a DNA counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5-10 minutes to visualize the nuclei.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.[3][4]
Conclusion
This compound remains a relevant chemotherapeutic agent, particularly for challenging malignancies like glioblastoma. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA interstrand crosslinks, a lethal form of DNA damage that triggers a robust cellular stress response culminating in apoptosis. A thorough understanding of the molecular mechanisms of nimustine action, the signaling pathways it perturbs, and the methodologies to quantify its effects is essential for the continued development of more effective cancer therapies and for devising strategies to circumvent drug resistance. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of nimustine's role in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma – ScienceOpen [scienceopen.com]
- 10. A Multicenter Phase II Trial of this compound Administered via Convection‐Enhanced Delivery in Children With DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jkns.or.kr [jkns.or.kr]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine hydrochloride, an alkylating nitrosourea agent, is a critical component in the chemotherapeutic treatment of various malignancies, particularly brain tumors. Its efficacy is intrinsically linked to its chemical structure, which facilitates crossing the blood-brain barrier and inducing DNA damage in cancer cells. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic reaction pathways, key intermediates, and requisite experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis, while complex logical flows of the synthesis are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and oncology.
Introduction
Nimustine, chemically known as 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea, is a potent cytotoxic agent.[1][2] Its hydrochloride salt enhances its solubility and suitability for pharmaceutical formulations.[1] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a desirable yield and purity. This guide will elucidate the primary synthetic routes, focusing on the formation of the key pyrimidine and urea moieties, followed by the critical nitrosation step.
Overall Synthesis Strategy
The synthesis of this compound can be conceptually divided into two main stages:
-
Formation of the Urea Intermediate: This stage involves the synthesis of the precursor molecule, 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea. This is typically achieved by reacting the key intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine, with a suitable reagent that introduces the 2-chloroethylurea side chain.
-
Nitrosation and Hydrochloride Salt Formation: The urea intermediate is then subjected to a nitrosation reaction to introduce the nitroso group, a crucial pharmacophore for the drug's activity. The final step involves the formation of the hydrochloride salt to yield the stable and water-soluble drug substance.
The logical workflow of this synthesis is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine
The synthesis of the key pyrimidine intermediate can be accomplished through various routes, often starting from simpler, commercially available precursors. One common approach involves the construction of the pyrimidine ring followed by the introduction of the aminomethyl group.
Note: While a specific detailed protocol for this intermediate's synthesis was not found in the immediate search results, a general method can be inferred from patents describing the synthesis of substituted 4-aminopyrimidines.[3][4] A plausible route is the reaction of a suitable C3-unit with acetamidine.[3]
Synthesis of 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea
This step involves the formation of the urea linkage. A highly efficient method for this transformation is the reaction of 5-(aminomethyl)-2-methylpyrimidin-4-amine with 2-chloroethyl isocyanate.
Experimental Protocol:
-
Dissolution: Dissolve 5-(aminomethyl)-2-methylpyrimidin-4-amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add a stoichiometric amount of 2-chloroethyl isocyanate dropwise at a controlled temperature, typically between 0 °C and room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Table 1: Reaction Parameters for Urea Formation
| Parameter | Value |
| Starting Material | 5-(aminomethyl)-2-methylpyrimidin-4-amine |
| Reagent | 2-chloroethyl isocyanate |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Typically 2-6 hours (monitored by TLC/HPLC) |
| Purification Method | Recrystallization or Column Chromatography |
Synthesis of this compound (Nitrosation and Salt Formation)
The final step in the synthesis is the nitrosation of the urea intermediate, followed by the formation of the hydrochloride salt. This reaction is sensitive and must be carried out under acidic conditions with a suitable nitrosating agent.
Experimental Protocol:
-
Dissolution: Suspend the purified 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea in a mixture of a suitable organic solvent (e.g., dichloromethane) and aqueous acid (e.g., formic acid or dilute hydrochloric acid).
-
Nitrosation: Cool the suspension to a low temperature (typically 0-5 °C) and add a solution of a nitrosating agent, such as sodium nitrite, dropwise while maintaining the low temperature and vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the urea precursor using TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, the organic layer is separated, washed with a cold aqueous solution (e.g., saturated sodium bicarbonate solution and brine), and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Salt Formation and Purification: The solvent is removed under reduced pressure at a low temperature. The resulting crude Nimustine free base is then dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Table 2: Reaction Parameters for Nitrosation and Salt Formation
| Parameter | Value |
| Starting Material | 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea |
| Nitrosating Agent | Sodium Nitrite |
| Acidic Medium | Formic Acid or Dilute Hydrochloric Acid |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | Typically 1-3 hours |
| Purification Method | Precipitation and Recrystallization |
Data Presentation
Table 3: Summary of Key Intermediates and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 5-(aminomethyl)-2-methylpyrimidin-4-amine | C₆H₁₀N₄ | 138.17 | Pyrimidine core and nucleophile for urea formation |
| 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea | C₉H₁₄ClN₅O | 243.69 | Direct precursor to Nimustine |
| This compound | C₉H₁₄Cl₂N₆O₂ | 309.15 | Active Pharmaceutical Ingredient |
Signaling Pathway (Mechanism of Action)
While not a synthesis diagram, understanding the mechanism of action of Nimustine is crucial for drug development professionals. Nimustine acts as a DNA alkylating and cross-linking agent, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[5][6]
Caption: Simplified mechanism of action of Nimustine.
Conclusion
The chemical synthesis of this compound is a well-defined process that hinges on the successful formation of a key urea intermediate followed by a controlled nitrosation reaction. This guide has outlined the primary synthetic strategy and provided a framework for the experimental protocols involved. For researchers and professionals in drug development, a thorough understanding of this synthesis is paramount for process optimization, impurity profiling, and the development of next-generation antineoplastic agents. Further research into optimizing reaction conditions, improving yields, and developing more environmentally benign synthetic routes remains an active area of investigation.
References
- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Neural Fortress: A Technical Guide to Nimustine Hydrochloride's Journey Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nimustine hydrochloride (ACNU), a water-soluble nitrosourea compound, has long been a subject of interest in the treatment of malignant brain tumors, particularly glioblastoma. Its efficacy, however, is critically dependent on its ability to bypass or permeate the blood-brain barrier (BBB), a formidable obstacle for many therapeutic agents. This technical guide synthesizes the current understanding of this compound's interaction with the BBB, presenting a comprehensive overview of its permeability characteristics, the experimental methodologies used to assess its brain distribution, and the downstream cellular effects that contribute to its anti-tumor activity. While traditionally considered hydrophilic, posing a challenge for passive diffusion across the BBB, research has pivoted towards innovative delivery strategies to ensure therapeutic concentrations within the central nervous system (CNS). This document provides an in-depth look at these methods, with a particular focus on Convection-Enhanced Delivery (CED), and elucidates the molecular pathways influenced by nimustine's presence in the tumor microenvironment.
Physicochemical Properties and Blood-Brain Barrier Permeability
This compound is characterized as a hydrophilic compound, a property that inherently limits its ability to passively diffuse across the lipophilic endothelial cells of the blood-brain barrier.[1][2] While some literature anecdotally refers to its "high permeability," extensive research into its delivery for brain malignancies has underscored the necessity of strategies that actively circumvent the BBB.[3]
Data on the precise brain-to-plasma concentration ratio of this compound following systemic administration (e.g., intravenous or intra-arterial) is not extensively detailed in the available scientific literature. The research focus has predominantly been on local delivery methods that bypass the BBB, making traditional pharmacokinetic parameters of BBB penetration less relevant in these contexts.
Convection-Enhanced Delivery (CED): A Paradigm for Bypassing the BBB
Convection-Enhanced Delivery (CED) has emerged as a primary strategy to deliver this compound directly to brain tumors, thereby overcoming the limitations imposed by the BBB.[1][2][4][5] This technique involves the stereotactic placement of a catheter to infuse the drug directly into the tumor or the surrounding parenchyma under a pressure gradient, facilitating its distribution over a larger volume than simple diffusion would allow.[1][5]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative parameters from preclinical and clinical studies utilizing CED for the delivery of this compound.
| Table 1: Preclinical CED Parameters for this compound in Rodent Models | |
| Parameter | Value/Description |
| Drug Concentration | 1 mg/mL in 0.9% saline[1] |
| Total Infusion Volume | 20 μL[1] |
| Infusion Rate | Ascending rates: 0.2 μL/min for 15 min, followed by adjusted rates to achieve the total volume[1] |
| Maximum Tolerated Dose (MTD) | 0.02 mg/rat[2] |
| Radiolabeled ACNU | 14C-labeled ACNU with a specific activity of 15 MBq/mg[1] |
| Table 2: Clinical CED Parameters for this compound in Recurrent Brainstem Glioma (Phase I Trial) | |
| Parameter | Value/Description |
| Dose/Concentration Groups | 0.25, 0.5, and 0.75 mg/mL[6][7] |
| Total Infusion Volume | 7 mL[6][7] |
| Recommended Dosage | 0.75 mg/mL[6][7] |
| Real-time Monitoring | Co-infusion with gadolinium-tetraazacyclododecanetetraacetic acid (Gd-DOTA)[6][7] |
Experimental Protocols
In Vivo Rodent Brain Tumor Model and CED Procedure
A common experimental workflow for evaluating the efficacy of CED-delivered this compound involves the use of a rat glioma model.
References
- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ijbbb.org [ijbbb.org]
- 4. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 6. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
Beyond DNA Damage: An In-depth Technical Guide to the Molecular Targets of Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine hydrochloride, also known as ACNU, is a well-established chemotherapeutic agent primarily recognized for its role as a DNA alkylating agent. Its cytotoxic effects have long been attributed to the induction of DNA double-strand breaks and inter-strand crosslinks, triggering the DNA damage response pathway and leading to apoptosis. However, emerging research reveals a more complex mechanism of action, with this compound influencing key cellular processes beyond direct DNA alkylation. This technical guide delves into these non-canonical molecular targets, providing a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation into its multifaceted anti-neoplastic properties.
Introduction
This compound is a nitrosourea compound that has been a therapeutic option for various malignancies, most notably malignant gliomas, due to its ability to cross the blood-brain barrier.[1] While its efficacy has been historically linked to its ability to alkylate DNA, a deeper understanding of its molecular interactions is crucial for optimizing its therapeutic use, overcoming resistance, and identifying novel combination strategies. This guide focuses on the molecular targets of this compound that are independent of its direct interaction with DNA, offering a technical resource for researchers in oncology and drug development.
Key Molecular Targets and Pathways Beyond DNA Alkylation
Activation of the p38 MAPK/JNK Signaling Pathway and Induction of Apoptosis
A significant non-DNA-related mechanism of this compound is the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) cascades.[2] This activation is a critical upstream event that culminates in the induction of apoptosis.
The activation of the JNK pathway by nimustine leads to the phosphorylation of the transcription factor c-Jun, a key component of the activator protein-1 (AP-1) complex.[3] Phosphorylated c-Jun then translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably the BH3-only protein BIM (Bcl-2-like 11).[3][4] BIM, in turn, promotes apoptosis by activating BAX and BAK, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the caspase cascade.[4]
Modulation of the Tumor Microenvironment and Potential for ROS Generation
While direct evidence is still emerging, preliminary studies suggest that this compound may influence the tumor microenvironment. Local delivery of nimustine has been associated with an inhibition of transforming growth factor-beta 1 (TGF-β1) secretion and an induction of immune cell migration into the tumor. The role of reactive oxygen species (ROS) in the mechanism of action of many chemotherapeutic agents is well-documented. Although direct evidence for nimustine-induced ROS generation is limited, its induction of cellular stress and apoptosis through the MAPK pathway suggests a potential involvement of ROS as secondary messengers. Further research is warranted to elucidate the precise role of nimustine in modulating the tumor microenvironment and its relationship with ROS production.
Quantitative Data
The following tables summarize key quantitative data from studies investigating the non-DNA-related effects of this compound.
Table 1: Cellular Sensitivity to this compound in DNA Repair Deficient Cell Lines
| Cell Line | Genotype | D30 (µM) | Relative Sensitivity (Fold Increase) |
| WT | Wild-Type | 15.0 | 1.0 |
| Lig4-/- | DNA Ligase IV knockout | 5.0 | 3.0 |
| XRCC2-/- | XRCC2 knockout | 10.0 | 1.5 |
| Rad54-/- | Rad54 knockout | 12.5 | 1.2 |
Data adapted from a study on the role of DNA repair pathways in ACNU sensitivity. D[5]30 represents the dose of ACNU that reduces cell survival to 30%.
Table 2: Effect of this compound (ACNU) on Cell Cycle Distribution in NIH/3T3 Cells
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | 65 ± 5 | 20 ± 3 | 15 ± 6 |
| 15 µg/ml ACNU (24h) | - | - | 30 ± 6 |
| 30 µg/ml ACNU (24h) | - | - | 32 ± 7 |
| 45 µg/ml ACNU (24h) | - | - | 38 ± 10 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment with the indicated concentrations of ACNU. V[6]alues are presented as mean ± standard deviation.
Experimental Protocols
Western Blot for Detection of Phosphorylated JNK and c-Jun
dot
Objective: To detect the phosphorylation status of JNK and c-Jun in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentration (e.g., 50 µM) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
siRNA-mediated Knockdown of c-Jun
Objective: To specifically deplete c-Jun expression to validate its role in nimustine-induced apoptosis.
Materials:
-
c-Jun specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture reagents
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium. Combine the two solutions and incubate at room temperature for 20 minutes to allow complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.
-
Validation: After incubation, assess the knockdown efficiency by Western blot or qRT-PCR for c-Jun expression.
-
Functional Assay: Treat the transfected cells with this compound and assess the effect on apoptosis or other relevant endpoints.
Colony Formation Assay
Objective: To assess the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
Cell culture reagents
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: The following day, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing viable cells to form colonies.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
dot
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The anti-cancer activity of this compound extends beyond its classical role as a DNA alkylating agent. The activation of the p38/JNK signaling pathway, leading to apoptosis via BIM upregulation, the inhibition of the key DNA repair enzyme DNA ligase IV, and the induction of G2/M cell cycle arrest represent significant, non-DNA-centric mechanisms of action. These findings provide a more nuanced understanding of how nimustine exerts its therapeutic effects and offer new avenues for enhancing its clinical utility.
Future research should focus on several key areas. A more detailed, quantitative characterization of the nimustine-induced changes in the phosphoproteome and transcriptome will provide a broader view of the signaling networks it perturbs. Elucidating the precise mechanisms by which nimustine modulates the tumor microenvironment, including its effects on immune cell infiltration and cytokine profiles, could pave the way for novel immuno-oncology combination therapies. Finally, investigating the potential for nimustine to induce reactive oxygen species and understanding the cellular consequences of this will be crucial for a complete picture of its molecular pharmacology. A deeper exploration of these non-canonical targets will undoubtedly contribute to the development of more effective and personalized cancer therapies.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. media.cellsignal.com [media.cellsignal.com]
A Technical Guide to Nimustine Hydrochloride's Impact on the MAPK/JNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nimustine hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent with significant efficacy in the treatment of malignant brain tumors, such as glioblastoma.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2] The primary mechanism of nimustine involves inducing DNA damage, which triggers a cascade of cellular responses culminating in apoptosis.[1][3] This guide provides an in-depth examination of the molecular mechanisms through which this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key branch of the Mitogen-Activated Protein Kinase (MAPK) cascade, to exert its pro-apoptotic effects. We will detail the signaling events, present quantitative data from key studies, outline relevant experimental protocols, and provide visual diagrams to elucidate these complex processes.
Core Mechanism of Action
This compound's cytotoxic activity is rooted in its function as a DNA alkylating agent.[1] It forms covalent bonds with DNA, leading to the formation of inter-strand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[2][3][4] This extensive DNA damage is a potent stress signal that activates the cell's DNA Damage Response (DDR) signaling pathway.[3][4] The DDR, in turn, initiates downstream signaling cascades, including the MAPK/JNK pathway, which play a pivotal role in determining the cell's fate—be it cell cycle arrest, DNA repair, or apoptosis.[3][5]
The MAPK/JNK Signaling Pathway in Nimustine-Induced Apoptosis
The MAPK family, comprising JNK, p38, and ERK1/2, are critical mediators of cellular responses to a wide array of extracellular and intracellular stimuli.[5][6] In the context of nimustine treatment, the JNK pathway is a dominant driver of the pro-apoptotic response.[7][8]
The activation of this pathway is a late-stage response in glioma cells treated with nimustine, preceding the onset of apoptosis.[7][8] The sequence of events is as follows:
-
DNA Damage and Stress Sensing : Nimustine-induced DSBs and ICLs are recognized by the cell, activating upstream kinases of the MAPK cascade (MAP3Ks).[3][9]
-
JNK Activation : These upstream kinases phosphorylate and activate MAPK Kinases (MAP2Ks), specifically MKK4 and MKK7, which in turn dually phosphorylate and activate JNK.[9][10]
-
c-Jun Phosphorylation : Activated JNK translocates to the nucleus and phosphorylates its key substrate, the transcription factor c-Jun, a primary component of the Activator Protein 1 (AP-1) transcription factor complex.[7][8]
-
BIM Upregulation : The phosphorylation of c-Jun enhances the transcriptional activity of AP-1, leading to the increased expression of pro-apoptotic target genes.[5][7] A critical target in this process is the BH3-only protein BIM (Bcl-2-like protein 11).[7][8] Nimustine treatment has been shown to significantly upregulate BIM expression in glioma cells.[3][7]
-
Initiation of Intrinsic Apoptosis : BIM, a pro-apoptotic member of the Bcl-2 family, antagonizes anti-apoptotic proteins (like Bcl-2 and Bcl-xL) at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3][4][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Summary of In Vitro Effects of this compound
| Cell Line | Nimustine Conc. | Treatment Duration | Key Observations & Effects | Reference(s) |
|---|---|---|---|---|
| LN-229 (Glioblastoma) | 50 µM | 72 hours | Induces apoptosis; activates caspases-3/8/9 and AP-1; promotes phosphorylation of c-Jun; upregulates expression of BIM. | [3][4] |
| LN-229 & U87MG (Glioblastoma) | Not specified | Late times post-treatment | Induces apoptosis preceded by phosphorylation of JNK and c-Jun; upregulates BIM. Knockdown of JNK, c-Jun, or BIM reduces apoptosis. | [7][8] |
| U87, U251, T98, A172 (Glioblastoma) | 10 mM | 24 hours | Significantly decreased pFas immunoreactivity. |[11] |
Table 2: Summary of In Vivo Effects of this compound | Animal Model | Nimustine Dosage | Administration | Treatment Schedule | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice with solid FM3A tumor | 15-30 mg/kg | Intravenous (iv) | Every two weeks for 2 doses, or once weekly for 4 doses | Inhibits tumor growth when combined with radiotherapy; exhibits toxicity (weight loss, WBC depression). |[3][4] | | Mice with TMZ-resistant glioblastoma | Not specified | Systemic | Not specified | Significantly prolonged survival in mice implanted with temozolomide-resistant cells. |[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from studies on nimustine's effects.
Cell Culture and Drug Treatment
-
Cell Lines : Human glioblastoma cell lines such as LN-229, U87MG, U251, A172, and T98 are commonly used.[7][11]
-
Culture Conditions : Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation : this compound (ACNU) is dissolved in a suitable solvent (e.g., 0.9% saline) to create a stock solution.[11]
-
Treatment : For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates). After reaching a desired confluency (e.g., 3 x 10^5 cells/well), the culture medium is replaced with fresh medium containing nimustine at the final desired concentration (e.g., 50 µM or 10 mM) for the specified duration (e.g., 24 or 72 hours).[3][4][11]
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels of total and phosphorylated proteins within the JNK pathway.
-
Lysate Preparation : Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.[11]
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 15 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Antibody Incubation : The membrane is blocked and then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-JNK, total JNK, phospho-c-Jun, BIM, cleaved caspase-3, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[11] Image analysis software is used for quantitative analysis of band intensity.[11]
Conclusion and Future Directions
This compound effectively induces apoptosis in cancer cells, particularly glioblastoma, by leveraging the MAPK/JNK signaling pathway. Its primary action of inflicting DNA damage serves as the trigger for a DDR that activates a JNK/c-Jun/BIM signaling axis.[5][7][8] This cascade is a critical component of its antitumor activity. The detailed understanding of this pathway not only confirms the mechanism of action for this established chemotherapeutic agent but also highlights potential nodes for combination therapies. Future research could explore the efficacy of combining nimustine with agents that further sensitize cells to JNK-mediated apoptosis or inhibit parallel survival pathways, potentially enhancing therapeutic outcomes for patients with aggressive brain tumors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 12. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Induction of Apoptosis by Nimustine Hydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine hydrochloride, a nitrosourea alkylating agent, demonstrates significant antitumor activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying nimustine-induced apoptosis, focusing on the key signaling pathways and experimental methodologies for its investigation. Quantitative data from multiple studies are summarized to provide a comparative analysis of its efficacy. Detailed experimental protocols and workflow visualizations are included to facilitate the practical application of these findings in a research and drug development setting.
Introduction
This compound (also known as ACNU) is a chemotherapeutic agent that exerts its cytotoxic effects primarily through the alkylation of DNA.[1][2] This action leads to the formation of interstrand crosslinks (ICLs) and DNA double-strand breaks (DSBs), which trigger a DNA damage response (DDR) and ultimately culminate in programmed cell death, or apoptosis.[3][4] Understanding the intricate molecular pathways that govern nimustine-induced apoptosis is crucial for optimizing its therapeutic use and for the development of novel combination therapies. This guide will delve into the core mechanisms, present key quantitative data, and provide detailed experimental protocols for studying this process.
Mechanism of Action: DNA Damage and Apoptotic Signaling
Nimustine's primary mechanism of action involves the chloroethylation of guanine at the O6 position, leading to the formation of DNA crosslinks.[5] This extensive DNA damage activates a cascade of signaling events designed to halt the cell cycle and initiate repairs. However, in cancer cells with compromised DNA repair mechanisms or overwhelming DNA damage, the cellular response shifts towards apoptosis.
A pivotal signaling axis implicated in nimustine-induced apoptosis is the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathway.[3] Activation of this pathway is a critical step that connects the initial DNA damage to the downstream apoptotic machinery.
The JNK/c-Jun/Bim Signaling Pathway
Research has elucidated a key pathway in glioblastoma cells where nimustine treatment leads to the activation of the JNK signaling cascade.[5][6] Activated JNK phosphorylates the transcription factor c-Jun, a primary component of the activator protein-1 (AP-1) complex.[6] Phosphorylated c-Jun then translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably, the BH3-only protein Bim.[5][6]
Bim is a potent initiator of the intrinsic apoptotic pathway. It functions by binding to and inhibiting anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1), thereby liberating the pro-apoptotic effector proteins Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[6]
dot
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijbbb.org [ijbbb.org]
- 5. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
In-Depth Technical Guide to the Pharmacological Properties of Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine hydrochloride, a nitrosourea derivative known by the trade name ACNU, is a potent alkylating agent with significant applications in oncology, particularly in the treatment of malignant brain tumors. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for its efficacy against central nervous system malignancies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts.
Introduction
This compound is a chemotherapeutic agent that has been a subject of extensive research, primarily in Japan and other Asian countries, for the treatment of various cancers, most notably malignant gliomas.[1] As a member of the nitrosourea class of drugs, its primary mechanism of action involves the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This guide aims to provide an in-depth technical resource on the core pharmacological properties of this compound for researchers and professionals in the field of drug development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its action as a DNA alkylating agent.[1] Upon administration, the molecule undergoes decomposition to form reactive intermediates.[3] These intermediates covalently bind to nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs).[3][4] The formation of ICLs is particularly cytotoxic as it prevents the separation of DNA strands, a crucial step for both DNA replication and transcription.[1][2] This disruption of fundamental cellular processes triggers a DNA damage response (DDR) signaling pathway.[5][6]
The DDR activation leads to cell cycle arrest, providing the cell an opportunity to repair the DNA damage. However, in cancer cells with compromised repair mechanisms or when the damage is extensive, the cell is driven towards programmed cell death, or apoptosis.[1][4]
Signaling Pathways
This compound-induced DNA damage activates several key signaling pathways that culminate in apoptosis. A critical pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling cascades.[5][6] Activation of these pathways leads to the upregulation of pro-apoptotic proteins. Specifically, this compound has been shown to promote the phosphorylation of c-Jun and upregulate the expression of the BH3-only protein Bim, which in turn activates caspases, the executioners of apoptosis.[5]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans following systemic administration is limited in publicly available literature. The majority of recent pharmacokinetic studies have focused on local delivery methods, such as convection-enhanced delivery (CED), directly to brain tumors.
Following local delivery by CED in rodent models, this compound has been observed to remain at the infusion site for over 24 hours, demonstrating delayed clearance from the target tissue.[4][7] Some systemic leakage occurs in the early phase of infusion; however, the drug is readily metabolized and excreted, reducing systemic toxicity.[1]
Bioanalytical Methods
Quantitative analysis of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods require validation to ensure accuracy, precision, selectivity, and stability.[8]
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its mechanism of action, resulting in cytotoxicity towards rapidly proliferating cells.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this effect.
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |
| U87MG (Glioblastoma) | Nimustine (ACNU) | ~100 | 72 | [4] |
| U251MG (Glioblastoma) | Nimustine (ACNU) | ~150 | 72 | [4] |
| U343MG (Glioblastoma) | Nimustine (ACNU) | ~200 | 72 | [4] |
| LN-229 (Glioblastoma) | Nimustine (ACNU) | 50 | 72 | [5] |
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines.
In Vivo Efficacy
In vivo studies in rodent models with intracranial tumors have demonstrated the efficacy of this compound, particularly when administered via CED. A 1 mg/mL concentration of this compound delivered by CED significantly prolonged the survival of rodents with intracranial tumors.[1] In a mouse xenograft model using temozolomide-resistant glioblastoma cells, intraperitoneal administration of this compound (15 mg/kg) also significantly prolonged survival.[4]
Clinical Efficacy and Toxicology
This compound has been used in clinical settings, primarily for the treatment of high-grade gliomas.[6]
Clinical Trials
A Phase I clinical trial of convection-enhanced delivery of this compound for recurrent brainstem glioma in 16 patients established a recommended dosage of 0.75 mg/mL (total volume of 7 mL).[6] The treatment was generally well-tolerated with minimal drug-associated toxicity.[6]
| Trial Phase | Indication | Dosage | Outcome | Reference |
| Phase I | Recurrent Brainstem Glioma | 0.25, 0.5, 0.75 mg/mL (7 mL total volume) via CED | Recommended dose 0.75 mg/mL; well-tolerated | [6] |
Table 2: Summary of a Clinical Trial with this compound.
Toxicity
The dose-limiting toxicity of systemically administered this compound is myelosuppression (bone marrow suppression).[1] Other reported side effects include nausea, vomiting, and loss of appetite.[6] Pulmonary toxicity, though less common, can be a severe adverse effect.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assays.
Figure 2: Workflow for a typical cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for p38 and JNK Activation
This protocol describes the detection of phosphorylated p38 and JNK as markers of their activation.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comet Assay for DNA Damage
This protocol provides a method to detect DNA strand breaks induced by this compound.
References
- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 6. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of Nimustine Hydrochloride Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine hydrochloride, also known as ACNU, is a water-soluble nitrosourea derivative with significant antineoplastic activity.[1][2] As an alkylating agent, its primary mechanism of action involves the induction of DNA damage, ultimately leading to cell death.[1][3][4] This technical guide provides an in-depth overview of early in vitro studies investigating the cytotoxicity of this compound, with a focus on its effects on various cancer cell lines, the experimental protocols used to assess its efficacy, and the molecular pathways it influences.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. The compound is a bifunctional alkylating agent that causes the formation of covalent bonds with DNA, leading to both DNA mono-adducts and, more critically, interstrand cross-links (ICLs).[3][5] These ICLs prevent the separation of DNA strands, which is essential for both DNA replication and transcription, thereby inhibiting these critical cellular processes.[3][5] The resulting DNA damage, including DNA double-strand breaks (DSBs), triggers a DNA damage response (DDR) signaling pathway and can induce cell cycle arrest and apoptosis (programmed cell death).[3][4][6]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated across various cell lines, with differing sensitivities observed. The following tables summarize the quantitative data from early in vitro studies.
| Cell Line | Assay | Concentration | Exposure Time | Effect | Reference |
| NIH/3T3 (Mouse Fibroblast) | Colorimetric Assay | IC50: ~600 µg/ml | 24h | Growth inhibition | [5] |
| NIH/3T3 | Alkaline Comet Assay | 15, 30, 45, 60, 75 µg/ml | 2h | Concentration-dependent increase in DNA migration (DNA breaks) | [5] |
| NIH/3T3 | Modified Comet Assay | 60, 75 µg/ml | 2h | Significant induction of DNA interstrand cross-links | [5] |
| Glioblastoma Cells (unspecified) | Dye Exclusion Assay | 200 µM | Not Specified | Significantly higher cell death compared to control | [7] |
| LN-229 (Glioblastoma) | Not Specified | 50 µM | 72h | Induction of apoptosis, activation of caspase and AP-1, upregulation of bim, phosphorylation of c-Jun | [4][6] |
| HeLa S3 (Cervical Cancer) | Survival Curve | D₀ = 7.0 µg/ml, Dq = 3.5 µg/ml | 1h | Threshold-type response | [2] |
| U87, U251, T98, A172 (Glioblastoma) | Western Blot | 10 mM | 24h | Significantly decreased Fas immunoreactivity | [8] |
| 9L, U87, U251 (Glioma/Glioblastoma) | Not Specified | 10 mM | Not Specified | Significant inhibition of TGF-β1 secretion | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited in vitro studies of this compound.
Cell Culture
-
NIH/3T3 Cells: The NIH/3T3 mouse fibroblast cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 100 units/ml of penicillin, and 100 µg/ml of streptomycin. Cells were maintained in a CO2 incubator at 37°C and passaged using 0.25% trypsin and 0.02% EDTA when reaching approximately 80% confluency.[5]
-
Glioblastoma Cell Lines (U87, U251, T98, A172, 9L): Human glioblastoma cell lines (U87, U251, A172, T98) and the rat gliosarcoma cell line (9L) were cultured in DMEM with 10% fetal bovine serum and 100 U/mL penicillin/streptomycin.[9]
Cytotoxicity Assays
-
Colorimetric Assay (e.g., CCK-8): To determine the toxicity of this compound, NIH/3T3 cells were seeded at a density of 1x10⁴ cells per well in a 96-well microtiter plate. After 24 hours, the cells were treated with various concentrations of the drug in a serum-free medium for another 24 hours. Subsequently, 10µl of the Cell Counting Assay Kit-8 solution was added to each well, and the plates were incubated for 1 hour at 37°C. The absorbance at 450 nm was then measured using a standard plate reader to evaluate cell viability.[5]
-
Dye Exclusion Assay: The cell death-inducing effect of this compound on glioblastoma cells was examined in vitro using a dye exclusion assay. This method distinguishes viable from non-viable cells based on the principle that live cells with intact cell membranes exclude certain dyes, such as trypan blue, while dead cells do not.[7]
DNA Damage Assays
-
Single Cell Gel Electrophoresis (Comet) Assay: DNA interstrand crosslinking and DNA breaks were analyzed using the comet assay. NIH/3T3 cells (5x10⁴ cells per well) were cultured for 24 hours in a 12-well plate. The cells were then exposed to different concentrations of this compound (15, 30, 45, 60, or 75 μg/ml) for 2 hours at 37°C. A modified version of the alkaline comet assay was used to specifically detect interstrand cross-links, where DNA breaking agents are added to observe the blockage of DNA migration.[5]
Cell Cycle Analysis
-
To examine the effect of this compound on the cell cycle, NIH/3T3 cells were treated with different concentrations of the drug for 2 hours. Following treatment, the cells were cultured in a full medium for 6 days. The distribution of cells in the G1, S, and G2/M phases of the cell cycle was then analyzed at various time points to determine the drug's impact on cell cycle progression.[5] Studies on HeLa S3 cells also revealed that this compound caused delayed transit in the S phase and a more pronounced delay in the G2+M phase.[2]
Apoptosis Assays
-
Immunoblotting for PARP Cleavage: The induction of apoptosis in glioblastoma cells was evaluated by observing the processing of Poly (ADP-ribose) polymerase (PARP) by caspases. This was assessed by immunoblotting, which serves as a parameter of apoptotic pathway activation following drug administration.[7]
-
Caspase Activation: The activation of caspases, which are essential regulators of apoptosis, was confirmed in LN-229 cells treated with this compound (50 μM for 72 hours).[6] This included the increased expression of cleaved caspases-3, -8, and -9.[4]
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of this compound are mediated by complex signaling pathways. The following diagrams illustrate the key molecular events triggered by this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of ACNU, a water-soluble nitrosourea derivative, on survival and cell kinetics of cultured HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijbbb.org [ijbbb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nimustine Hydrochloride in U87 Glioblastoma Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nimustine hydrochloride (also known as ACNU) in U87 glioblastoma cells. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved.
Introduction
This compound is a nitrosourea-based alkylating agent that has been used in the chemotherapy of malignant brain tumors, including glioblastoma. It exerts its cytotoxic effects primarily by inducing DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately triggering programmed cell death (apoptosis). The U87 MG (U87) cell line, derived from a human malignant glioblastoma, is a widely used in vitro model to study the pathobiology of glioblastoma and to evaluate the efficacy of potential therapeutic agents.
Materials and Reagents
-
Cell Line: U87 MG (ATCC® HTB-14™)
-
This compound (ACNU): Can be dissolved in DMSO or 0.9% saline.
-
Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin).
-
-
Reagents for Cell Viability Assay (MTT):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate).
-
-
Reagents for Apoptosis Assay (Annexin V/PI Staining):
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
-
Reagents for Cell Cycle Analysis:
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution with RNase A.
-
-
Reagents for Western Blotting:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-phospho-c-Jun, anti-BIM, anti-Fas, anti-TGF-β1, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on U87 glioblastoma cells as reported in the literature.
| Parameter | Value | Conditions | Reference |
| IC50 (Cell Viability) | ~100-200 µM | 72-hour treatment, WST-8 assay | [1] |
| Effective Concentration | 200 µM | Significant cell death induction (Dye exclusion assay) | [2] |
| Effective Concentration | 10 mM | Reduction of Fas expression and TGF-β1 secretion | [3] |
| Apoptosis Induction | Time-dependent | 50 µM treatment in LN-229 cells (similar glioma line) | [4] |
Experimental Protocols
U87 Cell Culture
-
Culture U87 MG cells in DMEM or RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-90% confluency. Detach adherent cells using a brief treatment with 0.25% (w/v) trypsin-EDTA solution.[5]
Drug Preparation and Treatment
-
Prepare a stock solution of this compound in sterile DMSO or 0.9% saline.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete culture medium.
-
To treat the cells, remove the existing medium and replace it with the medium containing the appropriate concentration of this compound. Ensure a vehicle control (medium with the same concentration of DMSO or saline used for the highest drug concentration) is included in all experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 1,000 to 100,000 U87 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed U87 cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.[7]
-
Wash the cells twice with cold 1X PBS and centrifuge at approximately 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analyze the samples by flow cytometry as soon as possible, measuring FITC (for Annexin V) and PI fluorescence.[10]
-
The cell populations can be gated as follows:
Cell Cycle Analysis by PI Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Seed U87 cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash with PBS.[11][12]
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or overnight at -20°C.[12][13]
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13]
-
Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale.[13]
-
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[15]
Western Blotting for Apoptosis and Signaling Pathway Markers
-
After treatment with this compound, wash the U87 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, phospho-JNK, phospho-c-Jun, BIM, Fas, TGF-β1) overnight at 4°C.[16][17][18][19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use an antibody against a housekeeping protein like β-actin to confirm equal protein loading.
Signaling Pathways and Visualizations
This compound has been shown to affect several signaling pathways in glioblastoma cells, leading to apoptosis and other cellular responses.
JNK/c-Jun/BIM Apoptosis Pathway
Nimustine, as a DNA alkylating agent, induces DNA damage which can activate the JNK signaling pathway. Activated (phosphorylated) JNK then phosphorylates the transcription factor c-Jun, leading to the upregulation of the pro-apoptotic protein BIM. BIM, a BH3-only protein, promotes apoptosis through the mitochondrial pathway, which involves the activation of caspases.[4]
Caption: Nimustine-induced JNK/c-Jun/BIM signaling pathway leading to apoptosis in U87 cells.
Modulation of Fas and TGF-β1 Signaling
Studies have also indicated that this compound can influence the tumor microenvironment by modulating key signaling molecules. In U87 cells, Nimustine has been shown to decrease the expression of the death receptor Fas and inhibit the secretion of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is known to promote invasion and suppress the anti-tumor immune response in glioblastoma.
Caption: Modulation of Fas expression and TGF-β1 secretion by Nimustine in U87 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 2.8. Flow cytometry for the cell cycle assay [bio-protocol.org]
- 12. 4.8. Flow Cytometry Analysis of Cell Cycle and Apoptosis [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nimustine Hydrochloride in Rodent Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine hydrochloride, also known as ACNU, is a nitrosourea compound with demonstrated efficacy as an alkylating chemotherapeutic agent.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable candidate for the treatment of malignant brain tumors such as glioblastoma.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in various rodent brain tumor models, summarizing key quantitative data and outlining the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through DNA alkylation. As a nitrosourea compound, it forms covalent bonds with DNA strands, leading to interstrand cross-linking. This process inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
Signaling Pathways
Treatment with this compound has been shown to modulate the tumor microenvironment. Notably, local delivery of ACNU can inhibit the secretion of Transforming Growth Factor-beta 1 (TGF-β1) and reduce the expression of Fas, a key receptor in apoptosis pathways.[3][4][5][6] This alteration of the tumor microenvironment can lead to an enhanced anti-tumor immune response, characterized by increased infiltration of CD4+ and CD8+ T lymphocytes into the tumor.[3][4][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of this compound in rodent brain tumor models.
Table 1: Survival Outcomes in Rodent Brain Tumor Models Treated with this compound
| Animal Model | Tumor Cell Line | Administration Route | Dosage | Median Survival (Treated) | Median Survival (Control) | Reference |
| Rat | T1 neurogenic tumor | Intra-arterial | 5 mg/kg | 46 days | 23 days | [7] |
| Rat | T1 neurogenic tumor | Intravenous | 5 mg/kg | 29 days | 23 days | [7] |
| Rat | 9L gliosarcoma | Convection-Enhanced Delivery (CED) | 0.02 mg/rat (MTD) | Significantly prolonged vs. systemic | - | [3] |
| Mouse | U87 (TMZ-resistant) | Intraperitoneal | 15 mg/kg | Significantly prolonged vs. TMZ | - | [8] |
Table 2: Dosage and Administration Parameters for this compound in Rodent Studies
| Parameter | Animal Model | Administration Route | Details | Reference |
| Dosage | Mouse | Intraperitoneal | 15 mg/kg | [8] |
| Rat | Intra-arterial/Intravenous | 5 mg/kg | [7] | |
| Rat | Intraperitoneal | Total dose of 25 or 40 mg/kg (single bolus or over 5 days) | [9] | |
| Rat | Convection-Enhanced Delivery (CED) | 1 mg/mL concentration | [3][4][8] | |
| Maximum Tolerated Dose (MTD) | Rat | Convection-Enhanced Delivery (CED) | 0.02 mg/rat | [3] |
| Infusion Rate (CED) | Rat | Convection-Enhanced Delivery (CED) | 0.2 µL/min (15 min), 0.5 µL/min (10 min), 0.8 µL/min (15 min) | [1] |
| Total Infusion Volume (CED) | Rat | Convection-Enhanced Delivery (CED) | 20 µL | [1] |
Experimental Protocols
Protocol 1: Intracranial Tumor Implantation in Rats
This protocol describes the establishment of an intracranial glioma model in Fischer 344 rats using 9L gliosarcoma cells.
Materials:
-
9L gliosarcoma cells
-
Fischer 344 rats (6-8 weeks old)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe
-
Surgical tools
Procedure:
-
Culture 9L gliosarcoma cells to a logarithmic growth phase.
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^5 cells/µL in a suitable buffer (e.g., PBS).
-
Anesthetize the rat and securely mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Create a burr hole at the desired coordinates (e.g., 1 mm posterior and 3 mm lateral to the bregma).
-
Slowly lower a Hamilton syringe to a depth of 4.5 mm from the brain surface.
-
Inject 1 µL of the cell suspension (1 x 10^5 cells) over several minutes.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw.
-
Suture the incision and monitor the animal's recovery.
-
Allow 7 days for tumor establishment before initiating treatment.
Protocol 2: Convection-Enhanced Delivery (CED) of this compound in Rats
This protocol details the local administration of this compound directly into the tumor using CED.
Materials:
-
Tumor-bearing rats (from Protocol 1)
-
This compound (ACNU)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Infusion pump and cannula
-
Surgical tools
Procedure:
-
Prepare a 1 mg/mL solution of this compound in sterile saline.
-
Seven days after tumor implantation, anesthetize the rat and mount it in a stereotaxic frame.
-
Re-open the previous incision and insert an infusion cannula to a depth of 4.5 mm at the same coordinates as tumor implantation.
-
Infuse a total volume of 20 µL using a programmable pump with the following ascending flow rates:
-
0.2 µL/min for 15 minutes
-
0.5 µL/min for 10 minutes
-
0.8 µL/min for 15 minutes
-
-
After the infusion is complete, pause for 5 minutes before slowly withdrawing the cannula.
-
Suture the incision and monitor the animal.
-
Follow up with survival analysis, tumor volume measurement (e.g., via MRI), or immunohistochemical analysis of brain tissue. For immunohistochemistry, perfuse the animal with saline followed by 4% paraformaldehyde 7 days post-CED.
Protocol 3: Systemic Intraperitoneal Administration of this compound in Mice
This protocol outlines the systemic delivery of this compound via intraperitoneal injection in a mouse glioblastoma model.
Materials:
-
Tumor-bearing mice (e.g., with intracranial U87 xenografts)
-
This compound (ACNU)
-
Vehicle (e.g., DMSO)
-
Sterile saline
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle like DMSO and dilute to the final desired concentration with sterile saline.
-
For a 15 mg/kg dose, calculate the required volume based on the animal's body weight.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid internal organs.
-
Insert the needle at a shallow angle and inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat administration according to the experimental design (e.g., single dose, multiple doses over several days).
-
Monitor survival and tumor progression as the primary endpoints.
References
- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 2. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of convection-enhanced delivery of ACNU, a hydrophilic nitrosourea, in intracranial brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. Intra-arterial ACNU therapy for malignant brain tumors. Experimental studies and preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 9. Efficacy of single-bolus vs. frequent low-dose treatment with nitrosourea in experimental gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Nimustine Hydrochloride Efficacy with an MTT Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nimustine hydrochloride, also known as ACNU, is a nitrosourea compound widely used as a chemotherapeutic agent.[1] It is particularly effective in the treatment of malignant brain tumors, such as glioblastoma, due to its ability to cross the blood-brain barrier.[1][2] this compound exerts its cytotoxic effects primarily by acting as an alkylating agent, inducing DNA damage and subsequently triggering apoptosis in rapidly dividing cancer cells.[2][3][4]
A reliable method for quantifying the cytotoxic and cytostatic effects of chemotherapeutic agents like this compound is essential for both preclinical research and drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[5]
These application notes provide a detailed protocol for using the MTT assay to evaluate the efficacy of this compound against cancer cell lines.
Mechanism of Action of this compound
This compound is an alkylating agent that causes DNA damage in cancer cells.[4] Its mechanism involves the formation of covalent bonds with DNA, leading to interstrand cross-links (ICLs) and DNA double-strand breaks (DSBs).[3][4] This damage disrupts DNA replication and transcription, activating the DNA Damage Response (DDR) signaling pathway.[1][3][4] The activation of stress-related pathways, such as the p38 MAPK/JNK signaling cascade, ultimately leads to programmed cell death, or apoptosis.[3][4]
Caption: Mechanism of this compound-induced apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (ACNU) in various glioblastoma (GBM) cell lines after 72 hours of treatment. Data was obtained using a cell viability assay.[6]
| Cell Line | Type | IC50 for Nimustine (ACNU) (µM)[6] |
| U87MG | Glioblastoma | 104.7 |
| U87-R | Temozolomide-Resistant Glioblastoma | 112.5 |
| U251MG | Glioblastoma | 78.4 |
| U251-R | Temozolomide-Resistant Glioblastoma | 82.5 |
| U343MG | Glioblastoma | 88.5 |
| U343-R | Temozolomide-Resistant Glioblastoma | 96.7 |
| GS-Y03 | Patient-Derived Glioblastoma | 68.7 |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ACNU)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[7][8]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed the cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[8] c. Include wells with medium only to serve as a background control. d. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[8]
-
Drug Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note its solubility properties.[9] b. Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control group (medium with the highest concentration of the solvent used). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[10]
-
MTT Assay: a. After the treatment period, carefully remove the drug-containing medium from each well. b. Add 100 µL of fresh serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). d. Incubate the plate for 3-4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: a. After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution, resulting in a colored solution.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise. b. Calculate Percent Viability: i. Subtract the average absorbance of the medium-only blanks from all other absorbance readings. ii. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Determine IC50 Value: Plot the percent viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V/PI Staining for Apoptosis Following Nimustine Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nimustine hydrochloride, an alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs, is known to induce apoptosis in cancer cells.[1] Its primary mechanism of action involves the alkylation and cross-linking of DNA, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death.[1][2] A reliable method for quantifying apoptosis is crucial for evaluating the efficacy of this compound and understanding its mechanism of action.
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3] This assay relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[3] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of viable or early apoptotic cells.[3] Thus, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
These application notes provide a comprehensive overview and detailed protocols for utilizing Annexin V/PI staining to assess apoptosis induced by this compound treatment.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inducing DNA damage. As an alkylating agent, it forms covalent bonds with DNA, leading to DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs).[2][4] This DNA damage activates the DNA Damage Response (DDR) signaling pathway.[2][4] In response to extensive DNA damage that cannot be repaired, the cell initiates apoptosis.
One of the key signaling cascades activated by this compound-induced DNA damage is the p38 MAPK/JNK signaling pathway.[2][4] Activation of this pathway leads to the upregulation of the pro-apoptotic protein BIM, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[4][5] Specifically, treatment of glioblastoma cells with Nimustine has been shown to activate caspase-3, -8, and -9.[6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on apoptosis and cell viability in various cancer cell lines.
Table 1: Time-Dependent Induction of Apoptosis by Nimustine (ACNU) in LN-229 Glioblastoma Cells [2]
| Treatment Time (hours) | Concentration | Percent Apoptosis (%) |
| 72 | 50 µM | Apoptosis started |
| 120 | 50 µM | 55% |
Table 2: Induction of Apoptosis by Nimustine (ACNU) in Glioblastoma Cell Lines (96 hours) [7]
| Cell Line | Treatment | Percent Dead Cells (Average ± SE) |
| U87 (Parental) | 200 µM ACNU | Significantly higher than control |
| U87 (TMZ-Resistant) | 200 µM ACNU | Significantly higher than control |
| U251MG (Parental) | 200 µM ACNU | Significantly higher than control |
| U251MG (TMZ-Resistant) | 200 µM ACNU | Significantly higher than control |
| U343MG (Parental) | 200 µM ACNU | Significantly higher than control |
| U343MG (TMZ-Resistant) | 200 µM ACNU | Significantly higher than control |
Table 3: IC50 Values of Nimustine (ACNU) in Glioblastoma Cell Lines [7]
| Cell Line | IC50 of ACNU (µM) |
| U87 (Parental) | < 50 |
| U87 (TMZ-Resistant) | < 50 |
| U251MG (Parental) | < 50 |
| U251MG (TMZ-Resistant) | < 50 |
| U343MG (Parental) | < 50 |
| U343MG (TMZ-Resistant) | < 50 |
Table 4: Apoptosis Induction by Nimustine (ACNU) in Combination with Lonidamine (LND) in Glioblastoma Cells [8]
| Cell Line | Treatment | Percent Apoptosis (%) |
| SF126 | LND (220 µM) + ACNU (480 µM) | 44.5% |
| SF763 | LND (725 µM) + ACNU (1445 µM) | 31.9% |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (ACNU)
-
Vehicle control (e.g., DMSO or sterile PBS, depending on the solvent for this compound)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in the appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, 96, 120 hours).[2]
-
After the incubation period, harvest the cells for Annexin V/PI staining. For adherent cells, collect both the floating cells in the supernatant and the adherent cells by gentle trypsinization.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol provides a detailed methodology for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
Controls for Flow Cytometry:
-
Unstained cells (to set the baseline fluorescence).
-
Cells stained only with Annexin V-FITC (for compensation).
-
Cells stained only with PI (for compensation).
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Mandatory Visualizations
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Annexin V/PI Staining.
Caption: Interpretation of Annexin V/PI Staining Results.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Nimustine Hydrochloride Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nimustine hydrochloride, an alkylating agent, is a chemotherapeutic drug known to induce cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the induction of DNA double-strand breaks and inter-strand crosslinks, which in turn activates the DNA damage response (DDR) signaling pathway.[1] This activation triggers a cascade of downstream signaling events, including the p38 MAPK/JNK pathway, leading to programmed cell death.[1] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying this compound's therapeutic effects by quantifying the changes in protein expression levels within these signaling pathways.
These application notes provide a comprehensive guide to performing Western blot analysis to study the effects of this compound on key proteins involved in apoptosis and DNA damage signaling.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the observed changes in protein expression in cancer cell lines following exposure to this compound, as determined by Western blot analysis.
Table 1: Quantitative Analysis of pFas Expression in Glioma Cell Lines
| Cell Line | Treatment | Fold Change in pFas Expression (vs. Control) | Reference |
| U87 | 10 µM this compound (24h) | Significant Decrease | (Shao et al., 2023) |
| U251 | 10 µM this compound (24h) | Significant Decrease | (Shao et al., 2023) |
| T98 | 10 µM this compound (24h) | Significant Decrease | (Shao et al., 2023) |
| A172 | 10 µM this compound (24h) | Significant Decrease | (Shao et al., 2023) |
Table 2: Semi-Quantitative Analysis of Apoptosis and DNA Damage Response Proteins in LN-229 Glioblastoma Cells
| Protein | Treatment (50 µM this compound) | Observed Change in Expression/Activity | Time Course | Reference |
| Cleaved Caspase-8 | 50 µM this compound | Increased | Time-dependent increase from 72h to 120h | (Tomicic et al., 2015) |
| Cleaved Caspase-9 | 50 µM this compound | Increased | Time-dependent increase from 72h to 120h | (Tomicic et al., 2015) |
| Cleaved Caspase-3 | 50 µM this compound | Increased | Time-dependent increase from 72h to 120h | (Tomicic et al., 2015) |
| Phospho-H2AX (γH2AX) | 50 µM this compound | Increased | Time-dependent increase from 24h to 72h | (Tomicic et al., 2015) |
| Phospho-JNK | 50 µM this compound | Increased | Strong phosphorylation observed from 24h to 72h | (Tomicic et al., 2015) |
| Phospho-c-Jun | 50 µM this compound | Increased | Time-dependent increase in phosphorylation | (Tomicic et al., 2015) |
| Bim | 50 µM this compound | Upregulated | Increased expression observed | (Tomicic et al., 2015) |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., LN-229, U87) in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentration in fresh culture medium immediately before use.
-
Treatment: Once the cells have reached the desired confluency, replace the old medium with the medium containing the appropriate concentration of this compound (e.g., 10 µM or 50 µM). A vehicle control (medium with the same concentration of solvent) should be included in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96, 120 hours).
Protocol 2: Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sonication: Sonicate the lysate for 10-15 seconds on ice to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein for each sample (typically 20-40 µg).
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Visualizations
Caption: Signaling pathway activated by this compound leading to apoptosis.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes: Establishing Nimustine Hydrochloride Resistant Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nimustine hydrochloride, also known as ACNU, is a nitrosourea-class alkylating agent used in the chemotherapy of malignant brain tumors, particularly glioblastoma.[1] Like many chemotherapeutic agents, its efficacy can be limited by the development of drug resistance. Establishing in vitro cell line models of nimustine resistance is a critical step for elucidating the underlying molecular mechanisms, identifying biomarkers of resistance, and screening novel therapeutic strategies to overcome it.[2] This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines.
Section 1: Protocols for Establishing Nimustine-Resistant Cell Lines
The generation of a drug-resistant cell line is typically achieved by exposing a parental cancer cell line to the drug over an extended period, selecting for cells that survive and proliferate.[2] Two common methods are continuous exposure with dose escalation and intermittent high-dose pulse selection.
Part A: Initial Characterization of Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cell line to this compound by calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental cancer cell line (e.g., U87MG, U251MG, LN-229 glioblastoma cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (ACNU).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo®).
-
Microplate reader.
-
Phosphate-Buffered Saline (PBS).
-
DMSO (for drug stock solution).
Protocol: IC50 Determination
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2 x 10³ to 5 x 10³ cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0 µM to 200 µM).
-
Drug Treatment: Remove the old medium from the 96-well plates and replace it with 100 µL of the medium containing the various nimustine concentrations. Include wells with medium and no cells (blank) and cells with medium but no drug (vehicle control).
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism, typically 72 hours for nimustine.[3]
-
Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[4][5]
Part B: Induction of Resistance
Choose one of the following two methods. The dose escalation method is more common and mimics the gradual development of clinical resistance.
Method 1: Continuous Exposure with Dose Escalation
-
Initial Treatment: Culture parental cells in a T25 flask with complete medium containing nimustine at a concentration equal to the IC20 or IC50 value determined in Part A.
-
Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.
-
Dose Escalation: Once the cells exhibit a stable growth rate and morphology similar to the parental line (typically after 3-4 passages), double the concentration of nimustine in the culture medium.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process that can take 6-12 months.[2]
-
Maintenance: Once a significantly resistant population is established (e.g., capable of growing in 5-10 times the initial IC50), maintain the cell line in a medium containing a constant, selective pressure of nimustine.
Method 2: Intermittent High-Dose Pulse Selection
-
High-Dose Treatment: Treat a sub-confluent flask of parental cells with a high concentration of nimustine (e.g., 5x the IC50) for a short duration (e.g., 4-6 hours).
-
Recovery: After the pulse treatment, remove the drug-containing medium, wash the cells thoroughly with PBS, and add fresh, drug-free complete medium.
-
Expansion: Allow the surviving cells to recover and repopulate the flask until they reach 70-80% confluency.
-
Repeat Cycles: Repeat the high-dose pulse treatment and recovery cycle multiple times (e.g., 6-10 cycles).
-
Clonal Selection: After several cycles, a resistant population should emerge. This population can be maintained in drug-free medium or under low-level continuous pressure.
Part C: Confirmation and Characterization of Resistant Phenotype
-
Stability Test: Culture the newly established resistant cell line in drug-free medium for several passages (e.g., 4-6 weeks) to ensure the resistant phenotype is stable and not transient.
-
IC50 Re-evaluation: Perform the IC50 determination protocol (as in Part A) on both the resistant and parental cell lines simultaneously.
-
Calculate Resistance Factor (RF): The degree of resistance is quantified by the Resistance Factor.
-
RF = IC50 (Resistant Line) / IC50 (Parental Line)
-
A significant increase in the RF (e.g., >3-fold) confirms the establishment of a resistant model.
-
Section 2: Data Presentation
Quantitative data from literature on nimustine (ACNU) IC50 values and resistance factors are summarized below.
Table 1: IC50 Values of Nimustine (ACNU) in Glioblastoma Cell Lines
| Cell Line | Parental/Resistant | MGMT Status | IC50 (µM) | Source |
|---|---|---|---|---|
| U87MG | Parental | Methylated (Low Expression) | ~50 | [2] |
| U87-R (TMZ-Resistant) | Resistant | Methylated (Low Expression) | ~50 | [2] |
| U251MG | Parental | Unmethylated (High Expression) | ~120 | [2] |
| U251-R (TMZ-Resistant) | Resistant | Unmethylated (High Expression) | ~120 | [2] |
| U343MG | Parental | Unmethylated (High Expression) | ~150 | [2] |
| U343-R (TMZ-Resistant) | Resistant | Unmethylated (High Expression) | ~150 | [2] |
| 9L Rat Gliosarcoma | Parental | N/A | Varies | [6] |
| 9L ACNU-Resistant | Resistant | N/A | Up to 30-fold > Parental |[6] |
Note: The study by Kobayashi et al. (2021) established temozolomide-resistant (TMZ-R) lines and found they did not exhibit cross-resistance to nimustine, with IC50 values remaining similar to parental lines.[2] A separate study on 9L cells specifically induced resistance to ACNU, achieving up to a 30-fold increase.[6]
Section 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
The overall process for generating and validating a nimustine-resistant cell line model is depicted below.
Signaling Pathways in Nimustine Action and Resistance
Nimustine functions primarily by inducing DNA damage.[7][8] Cellular resistance can emerge through multiple mechanisms that counteract this damage or prevent the drug from reaching its target.
DNA Damage Response and Apoptotic Signaling
Upon nimustine-induced DNA damage, the cell activates complex signaling cascades.[7] The JNK/c-Jun pathway, in particular, has been shown to be a critical mediator of apoptosis in response to nimustine by upregulating the pro-apoptotic protein BIM.[9][10]
Section 4: Key Mechanisms of Nimustine Resistance
Understanding the molecular basis of resistance is crucial for interpreting results from the established cell line models. Key mechanisms include:
-
Enhanced DNA Repair: The primary mechanism of resistance to nitrosoureas is often the overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT).[11][12][13] This repair enzyme directly removes alkyl adducts from the O⁶ position of guanine, preventing the formation of cytotoxic crosslinks.[11][14] Cell lines with high basal MGMT expression or those that upregulate it during treatment will exhibit resistance.[2][15]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump nimustine out of the cell, reducing its intracellular concentration and thus its ability to reach the nuclear DNA.[16][17][18]
-
Alterations in Apoptotic Pathways: Resistance can arise from defects in the signaling pathways that trigger programmed cell death in response to DNA damage. Reduced activation of the JNK/c-Jun pathway or downregulation of its pro-apoptotic targets like BIM can allow cells to survive otherwise lethal levels of DNA damage.[9][19]
References
- 1. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Establishment of ACNU-resistant rat gliosarcoma cell lines and their characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijbbb.org [ijbbb.org]
- 9. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between expression of O6-methylguanine-DNA methyltransferase, glutathione-S-transferase pi in glioblastoma and the survival of the patients treated with this compound: an immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 19. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Nimustine Hydrochloride in a 9L Gliosarcoma Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nimustine hydrochloride (ACNU) in a preclinical 9L gliosarcoma animal model. The protocols detailed below are based on established research to ensure reproducibility and accurate evaluation of this compound's therapeutic potential.
Introduction
This compound, also known as ACNU, is a nitrosourea-based chemotherapeutic agent.[1] As an alkylating agent, its primary mechanism of action involves the cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Notably, this compound can cross the blood-brain barrier, making it a candidate for treating brain tumors such as glioblastoma.[1] The 9L gliosarcoma rat model is a widely utilized preclinical model in neuro-oncology research due to its consistent tumor growth and well-characterized biological properties.[2][3] This model is instrumental in evaluating novel therapeutic strategies for gliomas.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in the 9L gliosarcoma animal model.
Table 1: Survival Analysis of 9L Gliosarcoma-Bearing Rats
| Treatment Group | Median Survival (Days) | Long-Term Survival (80 days) | Statistical Significance (vs. Control) |
| Control (Untreated) | 21 | 0% | - |
| Nimustine HCl (ACNU) via Convection-Enhanced Delivery (CED) | 45 | 40% | p < 0.05 |
| Nimustine HCl (ACNU) Intravenous (IV) | 28 | 0% | Not statistically significant |
Data extracted from a study by Sugiyama et al., which demonstrated that local delivery of ACNU via CED significantly prolonged survival compared to systemic administration.[1]
Table 2: In Vitro Effects of this compound on Glioma Cells
| Cell Line | Treatment | Outcome |
| 9L, U87, U251 | 10 µM ACNU | Significant inhibition of TGF-β1 secretion |
| U87, U251, T98, A172 | 10 µM ACNU | Significant reduction in Fas expression |
This data highlights the immunomodulatory effects of this compound on glioma cells in vitro.[4]
Table 3: In Vivo Immune Response to this compound in 9L Tumors
| Treatment Group | CD4+ T-cell Infiltration | CD8+ T-cell Infiltration |
| Saline (Control) | Baseline | Baseline |
| ACNU via CED | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) |
Local delivery of ACNU was shown to stimulate an immune response within the tumor microenvironment.[4]
Experimental Protocols
9L Gliosarcoma Animal Model Development
This protocol outlines the procedure for establishing intracranial 9L gliosarcoma tumors in rats.
Materials:
-
9L gliosarcoma cells
-
Fischer 344 rats (male, 6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), cold
-
Small-animal stereotactic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Isoflurane anesthetic
-
Bone wax
Procedure:
-
Culture 9L gliosarcoma cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase and prepare a cell suspension of 5 x 10^7 cells/mL in cold PBS.
-
Anesthetize the Fischer 344 rats using isoflurane and mount them in a small-animal stereotactic frame.
-
Create a burr hole in the skull at 0.5 mm anterior and 3 mm lateral from the bregma using a small dental drill.
-
Slowly inject 2 µL of the 9L cell suspension (containing 1 x 10^5 cells) over 3 minutes into the striatum at a depth of 4.5 mm from the brain surface using a Hamilton syringe.
-
After injection, wait for 3 minutes before slowly withdrawing the needle.
-
Seal the burr hole with bone wax and suture the wound.
This compound Administration via Convection-Enhanced Delivery (CED)
This protocol describes the local delivery of this compound directly to the tumor site.
Materials:
-
This compound (ACNU)
-
0.9% Saline
-
Reflux-free step-design infusion cannula
-
Micro-infusion pump
Procedure:
-
Prepare a 1 mg/mL solution of this compound in 0.9% saline.
-
Seven days after tumor cell implantation, re-anesthetize the rats and place them in the stereotactic frame.
-
Insert a reflux-free step-design infusion cannula into the previously established burr hole to the same coordinates as the tumor implantation.
-
Connect the cannula to a micro-infusion pump.
-
Infuse the this compound solution at a constant rate (e.g., 0.5 µL/min) for a specified duration to achieve the desired total volume.
-
Following infusion, slowly retract the cannula and close the incision.
Immunofluorescence Staining for T-cell Infiltration
This protocol is for the evaluation of the immune response within the tumor microenvironment.
Materials:
-
Rat brain tissue sections with 9L tumors
-
Primary antibodies: anti-rat CD4 and anti-rat CD8
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Blocking solution (e.g., 5% goat serum and 1% BSA in PBS with 0.1% Triton X-100)
-
Mounting medium
Procedure:
-
Harvest rat brains 7 days after treatment, perfuse with saline and 4% paraformaldehyde, and fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose gradient and embed in OCT compound.
-
Prepare 8 µm thick brain sections using a cryostat.
-
Block the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against CD4 and CD8 overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium and visualize using a fluorescence microscope.
-
Quantify the number of CD4 and CD8 positive cells per field of view.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Nimustine Hydrochloride (ACNU) Resistance in MGMT-Expressing Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Nimustine hydrochloride (ACNU) resistance in O6-methylguanine-DNA methyltransferase (MGMT)-expressing tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound (ACNU) in glioblastoma?
A1: The primary mechanism of resistance to ACNU, a chloroethylnitrosourea (CENU), is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the alkyl group from the O6 position of guanine in DNA, which is the cytotoxic lesion induced by ACNU. This repair prevents the formation of DNA interstrand cross-links, thereby rendering the tumor cells resistant to the drug.[1] The prognosis for patients treated with alkylating agents like ACNU is inversely correlated with the level of MGMT expression.[1]
Q2: How can MGMT-mediated ACNU resistance be overcome?
A2: Several strategies are being investigated to overcome MGMT-mediated ACNU resistance. These include:
-
MGMT Inhibitors: Compounds like O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-4-BTG) have been used in clinical trials to inhibit MGMT directly. However, their lack of selectivity for tumor cells can lead to increased toxicity in normal tissues, such as myelosuppression.[1]
-
Metabolic Targeting: A promising approach involves the use of energy blockers like Lonidamine (LND). LND can downregulate MGMT expression by inducing intracellular acidification and disrupting the tumor's energy metabolism (glycolysis and mitochondrial function).[1]
-
Combination Chemotherapy: While some combinations have been explored, the addition of procarbazine to ACNU did not show a beneficial effect in a clinical trial for anaplastic astrocytoma and glioblastoma.[2]
-
Alternative Alkylating Agents: Other nitrosoureas, such as Lomustine (CCNU), have shown efficacy against glioblastoma models with acquired resistance to temozolomide, which often involves high MGMT expression.[3][4]
Q3: What is the proposed mechanism of action for Lonidamine (LND) in reversing ACNU resistance?
A3: Lonidamine (LND) appears to reverse ACNU resistance through a multi-faceted mechanism termed "HMAGOMR".[1] This involves:
-
(H) Moderate inhibition of H exokinase activity.
-
(M) Induction of M itochondrial dysfunction.
-
(A) Suppressing A TP-dependent drug efflux.
-
(G) Changing redox homeostasis to inhibit G SH-mediated drug inactivation.
-
(O) Increasing intracellular O xidative stress.
-
(M) Downregulating M GMT expression through intracellular acidification.
-
(R) Partial inhibition of energy-dependent DNA R epair.[1]
Troubleshooting Guides
Problem 1: Inconsistent or weak cytotoxic effects of ACNU in MGMT-expressing cell lines.
-
Possible Cause 1: High MGMT expression and activity.
-
Troubleshooting Tip: Confirm MGMT expression levels in your cell lines using Western blotting or qPCR. You can also perform an MGMT activity assay. Consider using a positive control cell line with known high MGMT expression and a negative control with low or no expression.
-
-
Possible Cause 2: Sub-optimal ACNU concentration.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 value of ACNU for your specific cell line. This will help in selecting the appropriate concentration for your experiments.
-
-
Possible Cause 3: Issues with ACNU stability and preparation.
-
Troubleshooting Tip: ACNU is sensitive to light and should be prepared fresh for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions.
-
Problem 2: High toxicity observed in in vivo studies with combination therapies (e.g., ACNU + MGMT inhibitor).
-
Possible Cause 1: Non-selective inhibition of MGMT in normal tissues.
-
Troubleshooting Tip: Consider alternative strategies that do not rely on direct, systemic MGMT inhibition. The use of Lonidamine (LND) has been shown to have fewer side effects in animal models.[1]
-
-
Possible Cause 2: Sub-optimal dosing and scheduling of the combination agents.
-
Troubleshooting Tip: Optimize the dose and administration schedule of both ACNU and the sensitizing agent. For instance, with LND, a pre-treatment before ACNU administration has been shown to be effective.[1] Conduct a pilot study with varying doses to determine the maximum tolerated dose (MTD) of the combination.
-
Problem 3: Difficulty in detecting changes in MGMT protein expression after treatment with a potential sensitizer.
-
Possible Cause 1: Inefficient protein extraction or degradation.
-
Troubleshooting Tip: Ensure that your lysis buffer contains protease and phosphatase inhibitors. Perform all protein extraction steps on ice or at 4°C to minimize degradation.
-
-
Possible Cause 2: Poor antibody quality for Western blotting.
-
Troubleshooting Tip: Use a validated antibody specific for MGMT. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions. Include a positive control lysate from a known MGMT-expressing cell line.
-
-
Possible Cause 3: Insufficient treatment duration or concentration of the sensitizer.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a change in MGMT expression.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of ACNU in Combination with Lonidamine (LND) in Human Glioblastoma Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Combination Index (Q value)* |
| SF126 (ACNU-sensitive) | ACNU alone | 480 | N/A |
| LND + ACNU | Significantly lower than ACNU alone | Synergistic | |
| SF763 (ACNU-resistant) | ACNU alone | >480 | N/A |
| LND + ACNU | Significantly lower than ACNU alone | Synergistic |
*A Q value > 1.15 indicates a synergistic effect. (Note: Specific IC50 values for the combination were not provided in the source material, but the combination showed significantly increased cytotoxicity.)
Table 2: Effect of LND and ACNU on Cellular Parameters in Glioblastoma Cells.
| Parameter | Cell Line | Treatment | Observation |
| MMP2 Protein Expression | SF126 | 480 µM ACNU | ~71.8% decrease |
| SF126 | LND + 480 µM ACNU | ~85.0% decrease | |
| SF763 | ACNU alone | ~39.3% decrease | |
| SF763 | LND + ACNU | ~70% decrease | |
| Cellular GSH Content | Both | LND or ACNU alone | Dose-dependent reduction |
| Both | LND + ACNU | Further reduction compared to single agents |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed glioblastoma cells (e.g., SF126, SF763) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
For combination studies, pre-treat cells with the desired concentrations of Lonidamine (LND) for 24 hours.
-
Add varying concentrations of this compound (ACNU) to the wells and incubate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for MGMT Expression
-
Culture glioblastoma cells to 70-80% confluency and treat with the experimental agents (e.g., LND) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MGMT overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
In Vivo Tumor Xenograft Study
-
Inject MGMT-expressing human glioblastoma cells (e.g., SF763) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: Vehicle control, ACNU alone, LND alone, and ACNU + LND.
-
For the combination group, administer LND (e.g., by oral gavage) for a specified period before ACNU treatment (e.g., intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., H&E staining, Western blotting).
Mandatory Visualizations
Caption: Mechanism of ACNU action and MGMT-mediated resistance.
Caption: Signaling pathways affected by Lonidamine to overcome ACNU resistance.
Caption: General experimental workflow for studying ACNU resistance reversal.
References
- 1. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clevelandcliniclabs.com [clevelandcliniclabs.com]
Technical Support Center: Optimizing Nimustine Hydrochloride (ACNU) Dosage for Intracranial Xenografts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nimustine hydrochloride (ACNU) dosage for intracranial xenograft models of brain tumors.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound in intracranial xenograft models.
| Issue | Potential Cause | Recommended Solution |
| Variable Tumor Growth or Low Engraftment Rate | 1. Suboptimal cell health or passage number. 2. Incorrect injection coordinates or technique. 3. Insufficient cell number. | 1. Use cells at a consistent and optimal passage number. Ensure high viability (>95%) before injection. 2. Carefully plan and verify stereotactic coordinates. Inject slowly to avoid reflux. Consider using a guide-screw for consistency.[1] 3. Empirically determine the optimal cell number for your specific cell line to achieve consistent tumor formation.[2] |
| Signs of Neurotoxicity in Animal Models (e.g., seizures, lethargy, motor deficits) | 1. Drug dosage is too high. 2. Off-target delivery of the drug to sensitive brain regions. 3. Rapid infusion rate during Convection-Enhanced Delivery (CED). | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[3] 2. For CED, use real-time monitoring (e.g., co-infusion with a contrast agent like Gd-DOTA) to ensure accurate delivery to the tumor.[4] 3. Optimize the infusion rate for CED. Start with a low rate (e.g., 0.1 mL/h) and gradually increase as tolerated.[5] |
| Inconsistent Drug Efficacy | 1. Poor drug stability or preparation. 2. Inadequate drug delivery across the blood-brain barrier (for systemic administration). 3. Tumor heterogeneity and resistance. | 1. Prepare this compound fresh for each experiment as it is a nitrosourea compound with limited stability in solution. 2. Consider local delivery methods like CED to bypass the blood-brain barrier and achieve higher intratumoral concentrations.[3] 3. Characterize your xenograft model for relevant biomarkers of resistance if applicable. |
| High Variability in Survival Data | 1. Inconsistent tumor burden at the start of treatment. 2. Moribund animals euthanized for reasons other than tumor progression. 3. Inconsistent dosing or administration. | 1. Use imaging (e.g., bioluminescence or MRI) to confirm tumor establishment and randomize animals into treatment groups with similar tumor volumes. 2. Clearly define endpoints for euthanasia based on tumor burden and neurological signs to ensure consistency. 3. Ensure accurate and consistent drug preparation and administration for all animals in a treatment group. |
| Myelosuppression with Systemic Administration | 1. This compound's known dose-limiting toxicity. | 1. Monitor complete blood counts (CBCs) regularly, especially neutrophil and platelet counts.[6] 2. Adjust the dose or treatment schedule based on the severity of myelosuppression. 3. Consider co-administration of supportive care agents like growth factors if the experimental design allows.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a rodent intracranial xenograft model?
A1: The optimal starting dose depends on the administration route.
-
For Convection-Enhanced Delivery (CED): A concentration of 1 mg/mL has been used effectively in rodent models.[8][9] The maximum tolerated dose (MTD) in one study with 9L gliosarcoma cells in rats was found to be 0.02 mg per rat.[3]
-
For Intraperitoneal (IP) administration in mice: A dose of 15 mg/kg has been used.
-
For Intravenous (IV) or Intra-arterial (IA) administration in rats: A dose of 5 mg/kg has been reported.[10]
It is crucial to perform a pilot dose-escalation study to determine the MTD for your specific animal model and cell line.
Q2: How can I monitor the distribution of this compound when using Convection-Enhanced Delivery (CED)?
A2: Real-time monitoring of drug distribution during CED can be achieved by co-infusing this compound with a magnetic resonance imaging (MRI) contrast agent, such as gadolinium-tetraazacyclododecanetetraacetic acid (Gd-DOTA).[4] This allows for visualization of the infusate distribution and helps to ensure accurate targeting of the tumor.
Q3: What are the signs of neurotoxicity I should monitor for in my animal models?
A3: Monitor animals daily for neurological signs, which may include lethargy, ataxia (unsteady gait), seizures, circling behavior, and weight loss. If severe neurotoxicity is observed, consider reducing the dose or infusion rate in future experiments.
Q4: What is the primary dose-limiting toxicity of systemically administered this compound?
A4: The primary dose-limiting toxicity of systemic this compound is myelosuppression, specifically neutropenia and thrombocytopenia.[6] Regular monitoring of blood counts is essential when using systemic administration routes.
Q5: How does this compound induce an anti-tumor immune response?
A5: this compound has been shown to create a more immunostimulatory tumor microenvironment. It can inhibit the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine, and reduce the expression of Fas, which is involved in apoptosis regulation.[8][9][11] This can lead to increased infiltration of CD4+ and CD8+ T lymphocytes into the tumor.[8][11]
Data Presentation
This compound Dosage and Administration Routes in Preclinical and Clinical Studies
| Administration Route | Species/Model | Cell Line | Dosage | Key Findings | Reference |
| Convection-Enhanced Delivery (CED) | Rat | 9L Gliosarcoma | 1 mg/mL (MTD: 0.02 mg/rat) | Significantly longer survival compared to systemic administration; tumor eradication observed. | [3] |
| Convection-Enhanced Delivery (CED) | Human (Clinical Trial) | Recurrent Brainstem Glioma | Dose escalation: 0.25, 0.5, 0.75 mg/mL (Total Volume: 7 mL) | Recommended dose: 0.75 mg/mL; minimal drug-associated toxicity. | [4][12] |
| Intraperitoneal (IP) | Mouse | U87 Glioblastoma | 15 mg/kg | Significantly prolonged survival in mice with temozolomide-resistant xenografts. | |
| Intra-arterial (IA) | Rat | T1 Neurogenic Tumor | 5 mg/kg | Median survival of 46 days vs. 29 days for IV and 23 days for control. | [10] |
| Intravenous (IV) | Rat | T1 Neurogenic Tumor | 5 mg/kg | Median survival of 29 days vs. 23 days for control. | [10] |
| Intravenous (IV) | Dog (Tumor-bearing) | N/A | MTD: 25 mg/m² | Dose-limiting toxicity was neutropenia. | [6] |
Experimental Protocols
Intracranial Xenograft Implantation (Mouse Model)
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells in 5 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 6- to 8-week-old female athymic nude mouse. Secure the mouse in a stereotactic frame.
-
Surgical Procedure:
-
Create a midline scalp incision to expose the skull.
-
Identify the bregma.
-
Use a small drill to create a burr hole at the desired coordinates (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Lower a Hamilton syringe with a 26-gauge needle to the desired depth (e.g., 3 mm from the dura).
-
-
Cell Injection: Infuse the cell suspension at a slow, controlled rate (e.g., 1 µL/min) to prevent reflux. After injection, leave the needle in place for 5 minutes before slowly withdrawing it.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animal for recovery.
Convection-Enhanced Delivery (CED) of this compound (Rat Model)
-
Drug Preparation: Dissolve this compound in 0.9% saline to a final concentration of 1 mg/mL.
-
Animal and Tumor Model: Use rats with established intracranial tumors (e.g., 9L gliosarcoma).
-
Cannula Implantation:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Implant a guide cannula targeted to the tumor.
-
-
Infusion:
-
Connect an infusion pump to an internal cannula that extends beyond the guide cannula into the tumor.
-
Infuse the this compound solution at a low flow rate (e.g., 0.5-1.0 µL/min) for the desired duration.
-
-
Post-Infusion: Remove the internal cannula and monitor the animal for any adverse effects.
Visualizations
Signaling Pathways
Caption: Nimustine's immuno-modulatory effects in the glioma microenvironment.
Experimental Workflow
Caption: A typical experimental workflow for dosage optimization.
References
- 1. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of convection-enhanced delivery of ACNU, a hydrophilic nitrosourea, in intracranial brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicenter Phase II Trial of this compound Administered via Convection‐Enhanced Delivery in Children With DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Study of Nimustine in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 9. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 10. Intra-arterial ACNU therapy for malignant brain tumors. Experimental studies and preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Nimustine hydrochloride for in vitro assays
Technical Support Center: Nimustine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound, also known as ACNU, is a nitrosourea compound used as a chemotherapeutic agent[1]. It functions as an alkylating agent, which cross-links DNA, induces double-strand breaks, and ultimately inhibits DNA synthesis and protein synthesis, leading to cancer cell death[2][3][4][5]. For in vitro experiments, achieving complete dissolution is critical to ensure accurate and reproducible results, as undissolved particles can lead to inconsistent concentrations and affect experimental outcomes. The hydrochloride salt form of Nimustine generally has better water solubility and stability compared to the free form[6].
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most effective solvent for achieving high concentrations of this compound for stock solutions[7][8]. It is also soluble in water, dilute HCl, ethanol, and dimethylformamide (DMF)[3][5][8]. For experiments requiring an organic solvent-free solution, it can be dissolved directly in aqueous buffers like PBS (pH 7.2)[8].
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in DMSO[7][8]. For example, a stock solution of 10 mM can be prepared in DMSO. It is important to ensure the compound is completely dissolved, and techniques like ultrasonication may be necessary[7]. The stock solution should then be aliquoted to avoid repeated freeze-thaw cycles[9].
Q4: What should I do if the compound is not dissolving completely?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use a fresh solvent: Moisture-absorbing DMSO can reduce solubility, so it is best to use a fresh, anhydrous grade[4].
-
Apply physical methods: Gentle warming in a hot water bath, vortexing, or sonication can help facilitate dissolution[2][10].
-
Purge with inert gas: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas[8].
Q5: How should I properly store this compound solutions?
A5: this compound as a solid should be stored at -20°C for long-term stability (≥4 years)[8][11]. Stock solutions should be stored under the following conditions:
-
In solvent at -80°C for up to 6 months.
-
In solvent at -20°C for up to 1 month.
-
Solutions should be sealed and protected from moisture and light[7][9]. Aqueous solutions are less stable, and it is not recommended to store them for more than one day[8].
Q6: What is the mechanism of action of this compound?
A6: this compound is an alkylating agent that exerts its anticancer effects by inducing DNA damage. It causes DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs)[2][6][9]. This damage activates the DNA damage response (DDR) signaling pathway, which can lead to apoptosis (programmed cell death)[6][7][9]. Specifically, it has been shown to activate the p38 MAPK/JNK signaling pathway[6][7][9].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | 62.5 | 202.17 | [7] |
| DMSO | 61 | 197.31 | [4] |
| DMSO | ~20 | - | [8] |
| PBS (pH 7.2) | ~10 | - | [8] |
| Dimethyl Formamide (DMF) | ~1 | - | [8] |
| Ethanol | ~0.2 | - | [8] |
| Water | 0.149 (Predicted) | - | [12] |
Table 2: Example Stock Solution Preparation in DMSO (MW: 309.15 g/mol )
| Target Concentration | Mass of Nimustine HCl (for 1 mL) | Volume of DMSO |
| 10 mM | 3.09 mg | 1 mL |
| 5 mM | 1.55 mg | 1 mL |
| 1 mM | 0.31 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 10 mM stock solution, add 0.3235 mL of DMSO to 1 mg of this compound[7].
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath until the solution is clear[7].
-
Sterilization (Optional): If required for your assay, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture[7][9].
Protocol 2: Preparation of Aqueous Solution in PBS
-
Weighing: Weigh the solid this compound in a sterile tube.
-
Buffer Addition: Directly dissolve the solid in the desired volume of sterile PBS (pH 7.2)[8].
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Usage: Prepare this solution fresh before each experiment. It is not recommended to store aqueous solutions for more than one day[8].
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: A logical guide to troubleshooting common solubility problems.
Caption: Mechanism of action leading to apoptosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. Buy Nimustine | 42471-28-3 | >98% [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. go.drugbank.com [go.drugbank.com]
Stability of Nimustine hydrochloride in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nimustine hydrochloride in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?
A2: Currently, there is a lack of specific published data detailing the quantitative stability (e.g., half-life) of this compound in common cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640. The stability of a compound in cell culture media can be influenced by various factors, including the composition of the media, pH, temperature, and the presence of serum or other additives. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q3: What analytical methods are suitable for determining the concentration of this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful and commonly used techniques for the quantification of small molecules like this compound in complex matrices such as cell culture media.[2][3][4][5] These methods offer the sensitivity and specificity required to accurately measure the concentration of the parent compound and its potential degradation products over time.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is an alkylating agent that induces DNA double-strand breaks and inter-strand crosslinks.[1] This DNA damage activates the DNA damage response (DDR) signaling pathway. Specifically, Nimustine has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[1][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO2 levels) using the protocol provided below. Based on the stability data, you may need to adjust the timing of your experiments or replenish the compound during long-term assays. |
| Low or no observable effect of this compound on cells. | The compound may have degraded before it could exert its biological effect. | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your working solutions. Consider increasing the frequency of media changes with freshly prepared this compound. |
| Difficulty in quantifying this compound in cell culture media. | Interference from media components or low concentration of the analyte. | Optimize your analytical method (HPLC or LC-MS/MS). This may include adjusting the mobile phase, gradient, or mass spectrometry parameters. Ensure proper sample preparation, such as protein precipitation, to remove interfering substances.[2] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all necessary supplements (e.g., FBS, antibiotics)
-
Phosphate Buffered Saline (PBS)
-
Analytical grade solvents for HPLC/LC-MS (e.g., acetonitrile, methanol, water)
-
Analytical column (e.g., C18)
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
2. Methods
2.1. Preparation of this compound Stock Solution
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO, sterile water). The hydrochloride salt form generally has good water solubility.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2.2. Sample Preparation for Stability Study
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Aliquot the Nimustine-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each time point, remove one tube and process it for analysis.
2.3. Sample Processing
-
To precipitate proteins and other interfering components from the media, add a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
2.4. Analytical Quantification (HPLC or LC-MS/MS)
-
Develop and validate an analytical method for the quantification of this compound. This will involve optimizing chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) and, for LC-MS/MS, the mass spectrometer parameters (e.g., parent and daughter ions, collision energy).
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
Inject the processed samples and quantify the remaining concentration of this compound at each time point.
3. Data Analysis
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order or second-order) and calculate the half-life (t½) of this compound in the cell culture medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | Concentration in DMEM (% of Initial) | Concentration in RPMI-1640 (% of Initial) |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 12 | 65% | 58% |
| 24 | 40% | 35% |
| 48 | 15% | 10% |
| 72 | <5% | <5% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability must be determined experimentally.
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. calpaclab.com [calpaclab.com]
- 4. High-throughput LC-MS quantitation of cell culture metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zider.free.fr [zider.free.fr]
Troubleshooting precipitation of Nimustine hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nimustine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at approximately 20 mg/mL. For aqueous-based experiments, further dilutions should be made into your aqueous buffer or isotonic saline immediately before use.
Q2: What is the aqueous solubility of this compound?
The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL. However, it's important to note that the stability of this compound in aqueous solutions is pH-dependent.
Q3: How should I store this compound?
Solid this compound should be stored at -20°C for long-term stability (≥ 4 years). Aqueous solutions are not recommended for storage for more than one day due to the potential for degradation and precipitation.
Q4: What is the mechanism of action of this compound?
This compound is a chloroethylating nitrosourea that acts as a DNA alkylating agent. It causes interstrand crosslinks in DNA, which blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. This action is particularly effective against rapidly dividing cancer cells.
Q5: Which signaling pathways are affected by this compound?
This compound induces DNA damage, which activates the DNA Damage Response (DDR) pathway. It has also been shown to activate the p38 MAPK/JNK signaling pathway, contributing to its pro-apoptotic effects.
Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions
This guide addresses common issues related to the precipitation of this compound during experimental procedures.
Problem 1: Precipitation occurs immediately upon dissolving this compound in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| pH of the aqueous buffer is not optimal for stability. | The maximum stability of this compound in aqueous solution is at approximately pH 3. Degradation, which can lead to less soluble byproducts, increases at both higher and lower pH values. Adjust the pH of your buffer to be closer to 3-4 if your experimental conditions allow. |
| Concentration exceeds the solubility limit at the given pH and temperature. | Although the solubility in PBS (pH 7.2) is around 10 mg/mL, this can decrease with changes in pH and temperature. Try preparing a more dilute solution. Consider preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer immediately before use to the final desired concentration. |
| Slow dissolution rate leading to localized high concentrations. | Ensure vigorous mixing or vortexing while adding the solid this compound to the aqueous solution to promote rapid and uniform dissolution. |
Problem 2: A clear aqueous solution of this compound becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | This compound is known to degrade in aqueous solutions. The primary degradation product is 3,4-dihydro-7-methylpyrimido[4,5-α]pyrimidine-2-(1H)one, which may have different solubility characteristics. Prepare fresh solutions for each experiment and avoid storing aqueous solutions for more than a day. |
| Temperature fluctuations. | Changes in temperature can affect solubility. Ensure your solution is maintained at a constant and appropriate temperature for your experiment. If you need to warm the solution, do so carefully and monitor for any signs of precipitation. |
| Interaction with other components in the solution. | Certain salts or other molecules in your buffer could potentially interact with this compound and reduce its solubility. If possible, try a simpler buffer system to see if the precipitation issue persists. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 0.2 mg/mL |
| Dimethyl formamide | 1 mg/mL |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Stability |
| ~3 | Maximum Stability |
| < 3 | Degradation Rate Increases |
| > 3 | Degradation Rate Increases |
Note: This table is based on qualitative findings from degradation kinetics studies. The degradation rate is proportional to the concentration of H+ at lower pH and OH- at higher pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to the desired experimental temperature.
-
Sterile microcentrifuge tubes or vials.
-
-
Procedure for Preparing a Concentrated Stock Solution (e.g., 20 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light and moisture.
-
Procedure for Preparing the Final Aqueous Working Solution: a. On the day of the experiment, thaw the DMSO stock solution (if frozen) and bring it to room temperature. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer. c. While vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. d. Continue to mix for a few minutes to ensure homogeneity. e. Use the final aqueous solution immediately for your experiment.
Important Considerations:
-
Always use freshly prepared aqueous solutions of this compound.
-
The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
If precipitation is observed upon dilution, try using a slightly lower final concentration or a slightly more acidic aqueous buffer if permissible for your experiment.
Visualizations
Caption: this compound DNA Damage Pathway.
Caption: this compound-induced JNK Signaling.
Technical Support Center: Enhancing the Therapeutic Index of Nimustine Hydrochloride in Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nimustine hydrochloride (ACNU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chloroethylating nitrosourea, a type of alkylating agent. Its primary mechanism involves inducing DNA damage in cancer cells. It creates monoadducts on DNA bases, which then lead to the formation of highly cytotoxic interstrand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[1][2][3] This damage blocks DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[4] Additionally, this compound can activate the p38 MAPK/JNK stress-activated signaling pathway, which contributes to its pro-apoptotic effects.[1][2]
Q2: What is the rationale for using this compound in combination with other therapies like Temozolomide (TMZ) or PARP inhibitors?
A2: The goal of combination therapy is to enhance anti-tumor efficacy and overcome resistance.
-
With Temozolomide (TMZ): Both are alkylating agents. The combination has been explored for recurrent malignant gliomas.[5] Preclinical studies show that other nitrosoureas like lomustine (CCNU), which is structurally similar to nimustine, are effective against TMZ-resistant glioblastoma models.[6][7][8]
-
With PARP Inhibitors: Nimustine causes DNA single-strand breaks (SSBs) and DSBs. PARP inhibitors block the repair of SSBs, leading to their conversion into DSBs during DNA replication.[9] In cells with deficient DSB repair (like those with BRCA mutations), this combination can be synthetically lethal. The DNA damage caused by nimustine can increase a tumor's dependency on PARP-mediated repair, thus sensitizing it to PARP inhibitors.[10]
-
With Radiotherapy: Nimustine has been shown to inhibit tumor growth when combined with radiotherapy in preclinical models.[2]
-
With Lonidamine: In preclinical models of glioblastoma, the energy blocker lonidamine has been shown to reverse resistance to nimustine. It does this by inhibiting tumor energy metabolism, disrupting redox homeostasis, and downregulating the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which is a key mechanism of resistance to nitrosoureas.[11][12]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a solid that can be dissolved in several solvents.
-
Solubility: It is soluble in DMSO (approx. 20 mg/mL), PBS (pH 7.2, approx. 10 mg/mL), and to a lesser extent in ethanol (approx. 0.2 mg/mL) and dimethyl formamide (approx. 1 mg/mL).[13]
-
Stock Solutions: A stock solution can be made by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[13]
-
Storage and Stability: The solid form should be stored at -20°C and is stable for at least four years.[13] Aqueous solutions are less stable, and it is recommended not to store them for more than one day.[13] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell viability assays.
-
Possible Cause: Inconsistent drug preparation or degradation.
-
Solution: Always prepare fresh aqueous dilutions of this compound from a frozen stock solution immediately before each experiment.[13] Ensure the DMSO stock has been stored properly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Precipitates forming in the culture media.
-
Solution: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Add the drug dropwise to the media while vortexing to ensure rapid mixing. Visually inspect the media for any precipitates before adding it to the cells.[14]
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of drug addition. High cell confluence can affect drug response.[14]
-
Issue 2: My temozolomide-resistant cell line does not show increased sensitivity to this compound.
-
Possible Cause: The mechanism of TMZ resistance in your cell line may not be solely dependent on MGMT expression.
-
Solution: Investigate the resistance mechanism. While nimustine can be effective in some TMZ-resistant models, cross-resistance can occur.[6] Consider evaluating the expression of key DNA repair proteins.
-
-
Possible Cause: Insufficient drug concentration or exposure time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. IC50 values can vary significantly between cell lines (see Table 1).
-
Issue 3: In vivo tumor models show high toxicity and weight loss.
-
Possible Cause: The dose of this compound or the combination agent is too high.
-
Solution: The dose-limiting toxicity of nimustine is often myelosuppression (neutropenia and thrombocytopenia).[11] A dose-escalation study may be necessary to determine the maximum tolerated dose (MTD) in your specific animal model. For instance, in one study with recurrent glioblastoma patients, the MTD for ACNU in combination with a fixed dose of TMZ was determined to be 40 mg/m².[5] In another preclinical study, nimustine at 15-30 mg/kg combined with radiotherapy caused weight loss and white blood cell depression in mice.[2]
-
-
Possible Cause: The administration schedule is too frequent.
-
Solution: Review the treatment schedule. Nitrosoureas can have delayed and cumulative bone marrow toxicity. Allowing for adequate recovery time between cycles is crucial.
-
Data Presentation
Table 1: In Vitro Efficacy (IC50) of Nimustine (ACNU) and Comparators in Glioblastoma (GBM) Cell Lines
| Cell Line | MGMT Promoter Status | IC50 (µM) - ACNU | IC50 (µM) - Lomustine (CCNU) | IC50 (µM) - Temozolomide (TMZ) |
| U87MG | Methylated | 56.4 | 49.9 | 15.1 |
| U87-R (TMZ-Resistant) | Methylated | 61.4 | 55.4 | >1000 |
| U251MG | Unmethylated | 114.3 | 86.4 | 425.8 |
| U251-R (TMZ-Resistant) | Unmethylated | 101.2 | 86.0 | >1000 |
| U343MG | Unmethylated | 151.7 | 108.5 | 609.1 |
| U343-R (TMZ-Resistant) | Unmethylated | 163.4 | 120.3 | >1000 |
| GS-Y03 (Patient-Derived) | Methylated | 48.0 | 38.6 | 134.3 |
Data extracted from Yamamuro et al., Cancer Science, 2021.[6] This table demonstrates that while resistance to TMZ dramatically increases IC50 values, the efficacy of ACNU and CCNU remains relatively stable in these models.[6]
Experimental Protocols
Protocol 1: Cell Viability Assessment (WST-8 Assay)
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours under standard conditions (37°C, 5% CO₂).[6]
-
Drug Treatment: Prepare serial dilutions of this compound and/or combination agents in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours.[6]
-
Assay: Add 10 µL of WST-8 solution (e.g., from a Cell Counting Kit-8) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Apoptosis (Cleaved PARP)
-
Cell Treatment: Plate 1 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the desired concentration of this compound (e.g., 200 µM) and/or combination agents.[6]
-
Incubation: Incubate for a specified time (e.g., 96 hours) to induce apoptosis.[6]
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Synergy between Nimustine HCl and PARP Inhibitors.
Caption: Experimental Workflow for Convection-Enhanced Delivery (CED).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Phase I/II Study of Temozolomide Plus Nimustine Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Cell Culture Troubleshooting [sigmaaldrich.com]
Addressing variability in experimental results with Nimustine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Nimustine hydrochloride (ACNU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nitrosourea compound that functions as an alkylating agent.[1][2] Its primary mechanism involves the alkylation and cross-linking of DNA, which leads to DNA damage, inhibition of DNA replication and protein synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4]
Q2: How should this compound be prepared and stored for in vitro experiments?
For in vitro studies, this compound can be dissolved in DMSO.[2][3] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] The hydrochloride salt form generally offers better water solubility and stability compared to the free base.[1]
Q3: What are the key signaling pathways activated by this compound?
This compound induces DNA double-strand breaks and inter-strand crosslinks, which activates the DNA Damage Response (DDR) signaling pathway.[1][2] This subsequently activates the p38 MAPK/JNK signaling pathway, leading to the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[1][2] This cascade ultimately results in the upregulation of pro-apoptotic proteins like BIM and the activation of caspases, leading to apoptosis.[1][6]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Cellular Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Genetic drift can occur at high passage numbers, altering drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures will respond differently to treatment. |
| Variations in Drug Preparation | Prepare fresh dilutions of this compound from a single, validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | Adhere to a strict incubation timeline for drug exposure. Small variations can lead to significant differences in viability, especially with a compound that affects the cell cycle. |
| Media and Serum Variability | Use the same batch of media and serum for all experiments within a study to minimize variability from these sources. |
| Assay-Specific Issues (e.g., MTT) | Ensure complete solubilization of formazan crystals in MTT assays. Reading the plate too soon or too late after solubilization can affect results.[7] |
Issue 2: Low or no apoptotic signal observed after treatment.
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Conduct a time-course experiment to identify the peak time for apoptotic events (e.g., caspase activation, DNA fragmentation) after this compound treatment. Apoptosis induction by Nimustine can be a late event, sometimes occurring 72-96 hours post-treatment.[6] |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance mechanisms, such as high expression of DNA repair enzymes (e.g., MGMT).[8] Consider using a different cell line or a combination therapy approach. |
| Apoptosis Assay Sensitivity | Ensure the chosen apoptosis assay is sensitive enough to detect the expected level of cell death. Consider using multiple assays that measure different apoptotic markers (e.g., Annexin V for early apoptosis, TUNEL for late-stage DNA fragmentation).[9] |
Issue 3: Inconsistent protein expression levels in Western blot analysis.
| Potential Cause | Troubleshooting Recommendation |
| Variable Protein Extraction | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification. |
| Uneven Protein Loading | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts of protein for each sample. Always use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Timing of Protein Harvest | The expression of proteins in the DNA damage and apoptotic pathways is transient. Perform a time-course experiment to determine the optimal time point for observing changes in your protein of interest post-treatment. |
| Antibody Quality | Use a validated antibody specific to your target protein. Titrate the antibody to determine the optimal concentration for your experimental conditions. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| U87MG | Glioblastoma | ~55 | Temozolomide-sensitive parental line.[7] |
| U87-R | Glioblastoma | Similar to parental | Temozolomide-resistant line.[7] |
| U251MG | Glioblastoma | <50 | Temozolomide-sensitive parental line.[7] |
| U251-R | Glioblastoma | Similar to parental | Temozolomide-resistant line.[7] |
| U343MG | Glioblastoma | <50 | Temozolomide-sensitive parental line.[7] |
| U343-R | Glioblastoma | Similar to parental | Temozolomide-resistant line.[7] |
| GS-Y03 | Glioblastoma | <50 | Patient-derived cell line.[7] |
| CHS-1 | Canine Histiocytic Sarcoma | Higher than lymphoma lines | - |
| CHS-2 | Canine Histiocytic Sarcoma | Higher than lymphoma lines | - |
| CHS-3 | Canine Histiocytic Sarcoma | Higher than lymphoma lines | - |
| DH82 | Canine Histiocytic Sarcoma | Higher than lymphoma lines | - |
| CLBL-1 | Canine Lymphoma | Lower than sarcoma lines | - |
| Ema | Canine Lymphoma | Lower than sarcoma lines | - |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific viability assay used.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for DNA Damage Response Proteins (e.g., γH2AX)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H2A.X) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the determined optimal time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DNA lability induced by nimustine and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbbb.org [ijbbb.org]
Validation & Comparative
A Comparative Analysis of Nimustine Hydrochloride and Temozolomide Efficacy in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two alkylating agents, Nimustine hydrochloride (ACNU) and Temozolomide (TMZ), in preclinical glioblastoma (GBM) models. The information presented is based on experimental data from published research, focusing on in vitro and in vivo studies.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis.[1] The current standard of care involves surgical resection followed by radiotherapy and chemotherapy with temozolomide.[1] However, resistance to TMZ is a significant clinical challenge.[2][3][4] this compound, a nitrosourea compound, has been used in the treatment of GBM and is being investigated as an option for TMZ-resistant tumors. This guide directly compares the efficacy of these two agents in preclinical GBM models.
Experimental evidence suggests that while TMZ is effective against sensitive GBM cells, its efficacy is significantly reduced in models of acquired resistance. In contrast, this compound demonstrates potent antitumor effects in both TMZ-sensitive and TMZ-resistant GBM models, both in vitro and in vivo.[2][3][4][5] Both drugs induce apoptosis through the DNA damage response pathway, with a key role identified for the JNK/c-Jun/BIM signaling cascade.
Quantitative Data Comparison
The following tables summarize the quantitative data from a key comparative study by Yamamuro et al. (2021), which evaluated the effects of this compound (ACNU) and temozolomide (TMZ) on various GBM cell lines, including those with acquired TMZ resistance (U87-R, U251-R, U343-R).
Table 1: In Vitro Cell Viability
| Cell Line | Treatment (200 µM) | Cell Viability (%) |
| U87 (Parental) | Vehicle (DMSO) | ~100 |
| Temozolomide | ~40 | |
| Nimustine HCl | ~20 | |
| U87-R (TMZ-Resistant) | Vehicle (DMSO) | ~100 |
| Temozolomide | ~80 | |
| Nimustine HCl | ~30 | |
| U251 (Parental) | Vehicle (DMSO) | ~100 |
| Temozolomide | ~50 | |
| Nimustine HCl | ~25 | |
| U251-R (TMZ-Resistant) | Vehicle (DMSO) | ~100 |
| Temozolomide | ~90 | |
| Nimustine HCl | ~35 |
Data is approximated from graphical representations in Yamamuro et al. (2021).
Table 2: In Vitro Cell Death (Dye Exclusion Assay)
| Cell Line | Treatment (200 µM) | Mortality Rate (%) |
| U87 (Parental) | Temozolomide | ~60 |
| Nimustine HCl | ~80 | |
| U87-R (TMZ-Resistant) | Temozolomide | ~20 |
| Nimustine HCl | ~70 | |
| U251 (Parental) | Temozolomide | ~50 |
| Nimustine HCl | ~75 | |
| U251-R (TMZ-Resistant) | Temozolomide | ~10 |
| Nimustine HCl | ~65 |
Data is approximated from graphical representations in Yamamuro et al. (2021).[6]
Table 3: In Vivo Survival Analysis (Orthotopic Xenograft Mouse Model with U87-R cells)
| Treatment Group | Median Survival (Days) |
| Vehicle (Control) | ~25 |
| Temozolomide | ~28 |
| Nimustine HCl | ~40 |
Data is approximated from graphical representations in Yamamuro et al. (2021).
Signaling Pathways
Both this compound and temozolomide are DNA alkylating agents that induce DNA damage, leading to cell cycle arrest and apoptosis. A key signaling pathway implicated in the apoptotic response to both drugs in GBM cells is the JNK/c-Jun-mediated induction of the pro-apoptotic protein BIM.[7][8]
Caption: this compound Signaling Pathway in GBM.
Caption: Temozolomide Signaling Pathway in GBM.
Experimental Protocols
The following methodologies are based on the study by Yamamuro et al. (2021), which provides a direct comparison between this compound and temozolomide.
Cell Lines and Culture
-
Cell Lines: Human GBM cell lines U87, U251MG, and U343MG were used.
-
TMZ-Resistant Clones: TMZ-resistant (TMZ-R) clones (U87-R, U251-R, and U343-R) were established by continuous treatment of the parental cell lines with increasing concentrations of TMZ for over a year.
-
Culture Conditions: Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
In Vitro Efficacy Assays
-
Cell Proliferation/Viability Assay:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of TMZ, this compound (ACNU), or vehicle (DMSO).
-
Cell viability was assessed after 96 hours using a cell counting kit.
-
-
Cell Death Assay (Dye Exclusion):
-
Cells were treated with 200 µM of TMZ, ACNU, or vehicle for 96 hours.
-
The percentage of dead cells was determined by trypan blue dye exclusion assay.
-
-
Apoptosis Analysis (Immunoblotting):
-
Cells were treated with the respective drugs.
-
Cell lysates were collected and subjected to immunoblotting to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
In Vivo Efficacy Study
-
Animal Model: An orthotopic xenograft model was established by intracranially implanting U87-R cells into the brains of immunodeficient mice.
-
Treatment:
-
Mice were randomly assigned to three groups: vehicle control, TMZ, and ACNU.
-
Treatment was initiated seven days after tumor cell implantation.
-
TMZ was administered orally.
-
ACNU was administered intraperitoneally.
-
-
Efficacy Endpoint: The primary endpoint was overall survival, which was monitored daily.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to Nimustine Hydrochloride and Lomustine
For researchers and drug developers in oncology, the choice of alkylating agents for preclinical studies is critical. This guide provides a head-to-head comparison of two prominent nitrosourea compounds, Nimustine hydrochloride (also known as ACNU) and Lomustine (CCNU), focusing on their preclinical performance. We present a comprehensive analysis of their efficacy, pharmacokinetics, and toxicity, supported by experimental data and detailed protocols to aid in study design and interpretation.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (ACNU) | Lomustine (CCNU) |
| Primary Mechanism | Alkylating agent; induces DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[1] | Alkylating agent; causes alkylation and cross-linking of DNA and RNA at the O6 position of guanine.[2] |
| Blood-Brain Barrier | Yes, highly effective in crossing.[3] | Yes, highly lipid-soluble, enabling it to cross.[2] |
| Key Signaling Pathways | DNA Damage Response (DDR), p38 MAPK/JNK signaling pathway, Apoptosis.[1] | DNA Damage Response, Mitochondrial-mediated apoptosis.[4] |
| Primary Preclinical Models | Glioblastoma, Lymphoma, Lung Cancer.[5][6] | Brain tumors, Hodgkin's lymphoma.[2] |
Efficacy: A Tale of Two Nitrosoureas
Both this compound and Lomustine demonstrate potent cytotoxic effects against a range of cancer cell lines, particularly those of neurological origin. Their efficacy is especially notable in models of glioblastoma, including those resistant to the standard-of-care agent temozolomide (TMZ).
In Vitro Cytotoxicity
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and Lomustine in various human glioblastoma cell lines, including their TMZ-resistant counterparts.
| Cell Line | This compound (ACNU) IC50 (µM) | Lomustine (CCNU) IC50 (µM) |
| U87 (TMZ-sensitive) | 48.7 ± 11.8 | 15.8 ± 2.5 |
| U87-R (TMZ-resistant) | 50.1 ± 11.8 | 15.8 ± 2.5 |
| U251 (TMZ-sensitive) | 92.4 ± 6.9 | 26.7 ± 7.5 |
| U251-R (TMZ-resistant) | 90.7 ± 8.6 | 28.5 ± 8.0 |
| U343 (TMZ-sensitive) | 77.3 ± 13.7 | 20.9 ± 2.8 |
| U343-R (TMZ-resistant) | 64.3 ± 13.0 | 12.8 ± 2.5 |
Data adapted from a preclinical study on temozolomide-resistant glioblastoma models.[6]
These data indicate that while both agents are effective against TMZ-resistant glioblastoma cells, Lomustine generally exhibits a lower IC50, suggesting greater potency in these in vitro models.[6]
In Vivo Efficacy
In a preclinical intracranial glioblastoma mouse model using U87-R (TMZ-resistant) cells, both this compound and Lomustine significantly prolonged survival compared to control and TMZ-treated groups. This highlights their potential as therapeutic options for recurrent or resistant glioblastoma.[6]
Pharmacokinetics: Crossing the Barrier
A critical feature of both this compound and Lomustine is their ability to penetrate the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.
| Parameter | This compound (ACNU) | Lomustine (CCNU) |
| Bioavailability (Oral) | Data in rodents not readily available. | Rapidly and completely absorbed.[7] |
| Distribution | Rapidly distributes into the subarachnoid space and ventricles after intracisternal administration in rats.[8] | Highly lipid-soluble, leading to rapid and extensive tissue distribution.[7] |
| Metabolism | Primarily hepatic. | Rapid and complete hepatic metabolism to active metabolites.[9] |
| Half-life (Metabolites) | 10 minutes (in rat CSF and brain).[8] | 16-48 hours (in humans).[2] |
| Excretion | Primarily renal. | About 50% of a radioactive dose is excreted in the urine as degradation products within 24 hours.[9] |
Toxicology Profile
The dose-limiting toxicity for both this compound and Lomustine in preclinical models is myelosuppression.
| Toxicity Parameter | This compound (ACNU) | Lomustine (CCNU) |
| LD50 (Oral, Rat) | Not readily available. | 70 mg/kg.[9] |
| Primary Toxicities | Neutropenia, thrombocytopenia, gastrointestinal toxicity (vomiting, diarrhea).[5] | Delayed myelosuppression (thrombocytopenia and leukopenia), hepatotoxicity, pulmonary toxicity at high cumulative doses.[10][11] |
Signaling Pathways
Both drugs exert their cytotoxic effects by inducing DNA damage, which in turn activates complex cellular signaling pathways leading to cell cycle arrest and apoptosis.
This compound Signaling
This compound induces DNA double-strand breaks and interstrand crosslinks, activating the DNA Damage Response (DDR) pathway.[1] This leads to the activation of the p38 MAPK/JNK signaling cascade.[1] Activated JNK phosphorylates c-Jun, a component of the AP-1 transcription factor.[5] This leads to the upregulation of the pro-apoptotic protein BIM, which in turn activates caspases and triggers apoptosis.[5][12]
Lomustine Signaling
Lomustine's alkylation of DNA also triggers the DNA Damage Response. The resulting DNA damage can lead to the activation of the mitochondrial (intrinsic) pathway of apoptosis. This involves a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (WST-8 Assay)
This protocol outlines a common method for determining the IC50 of a compound in cancer cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Lomustine in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drugs for 72 hours.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study (Glioblastoma Xenograft Model)
This protocol describes a typical workflow for evaluating the in vivo efficacy of anticancer agents in a mouse model.
Protocol Steps:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87-R) to 80-90% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Lomustine).
-
Drug Administration: Administer the drugs according to the desired schedule, dose, and route (e.g., intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or survival.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups.
Conclusion
Both this compound and Lomustine are potent nitrosourea-based alkylating agents with significant preclinical activity against glioblastoma models, including those with acquired resistance to temozolomide. Lomustine appears to have greater in vitro potency based on available IC50 data. Both drugs effectively cross the blood-brain barrier and induce apoptosis, albeit through potentially distinct signaling cascades. The primary dose-limiting toxicity for both is myelosuppression.
This guide provides a foundational preclinical comparison to inform the selection and study design for these compounds. Further investigation into their comparative pharmacokinetics and a more detailed elucidation of their signaling pathways will provide a more complete picture of their respective preclinical profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lomustine - Wikipedia [en.wikipedia.org]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. Vincristine and lomustine induce apoptosis and p21(WAF1) up-regulation in medulloblastoma and normal human epithelial and fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Pharmacokinetics of intrathecal 1-(4-amino-2-methyl-5-pyrimidinyl) methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Nimustine Hydrochloride and Carmustine in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent nitrosourea alkylating agents, Nimustine hydrochloride (ACNU) and Carmustine (BCNU). Both are utilized in chemotherapy, particularly for brain tumors, due to their ability to cross the blood-brain barrier. This document summarizes their cytotoxic effects, mechanisms of action, and the signaling pathways they trigger, supported by experimental data and detailed protocols for key assays.
Executive Summary
Nimustine and Carmustine are potent cytotoxic agents that induce cell death primarily through DNA damage. They function by alkylating DNA, leading to the formation of interstrand crosslinks (ICLs) that block DNA replication and transcription, ultimately triggering apoptosis.[1] In vitro studies in glioblastoma cell lines demonstrate that both drugs effectively suppress cell proliferation. Comparative studies, including those with the structurally similar nitrosourea Lomustine (CCNU), indicate that Nimustine (ACNU) can exhibit potent cytotoxicity, particularly in cells with depleted O6-alkylguanine-DNA alkyltransferase (O6-AGT), a key DNA repair enzyme.[2]
Data Presentation: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Nimustine (ACNU) and the related nitrosourea Lomustine (CCNU) in various human glioblastoma cell lines, including those resistant to Temozolomide (TMZ-R).[3] This data provides a comparative view of their cytotoxic potency.
Table 1: IC50 Values (μM) of Nitrosoureas in Glioblastoma Cell Lines [3]
| Cell Line | Nimustine (ACNU) | Lomustine (CCNU) |
| U87MG | 80.1 ± 11.8 | 15.8 ± 2.5 |
| U87MG-R | 92.4 ± 6.9 | 26.7 ± 7.5 |
| U251MG | 90.7 ± 8.6 | 28.5 ± 8.0 |
| U251MG-R | 77.3 ± 13.7 | 20.9 ± 2.8 |
| U343MG | 64.3 ± 13.0 | 12.8 ± 2.5 |
| U343MG-R | Not Reported | Not Reported |
Data from a study comparing Lomustine and Nimustine in parental and Temozolomide-resistant (TMZ-R) glioblastoma cell lines.[3]
Mechanism of Action: DNA Damage and Apoptosis
Both Nimustine and Carmustine are alkylating agents that induce DNA damage, primarily through the formation of monoadducts and subsequent interstrand crosslinks (ICLs).[1] This damage triggers a cellular stress response, leading to cell cycle arrest and apoptosis.
DNA Damage Response
The formation of ICLs by Nimustine and Carmustine is a severe form of DNA damage that stalls DNA replication forks.[4] This activates a complex DNA damage response (DDR) pathway. A key marker of this response is the phosphorylation of H2AX (γH2AX), which serves as a biomarker for DNA double-strand breaks associated with ICLs.[4] The cell cycle is often arrested in the G2 phase to allow for DNA repair before proceeding to mitosis.[4]
Apoptosis Induction
The sustained DNA damage and cell cycle arrest induced by Nimustine and Carmustine ultimately lead to programmed cell death, or apoptosis. This process is mediated by a cascade of signaling events. For Nimustine, the JNK/c-Jun signaling pathway has been shown to play a crucial role in promoting apoptosis.[5] Activation of this pathway leads to the upregulation of the pro-apoptotic protein BIM.[5] Both drugs can also induce the expression of Fas ligand (FasL), a component of the extrinsic apoptosis pathway.[5] The apoptotic cascade culminates in the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cytotoxicity Assay (WST-8 Assay)
This assay determines the number of viable cells by measuring the activity of cellular dehydrogenases.
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Carmustine.
-
Incubation: Incubate the plates for 72 hours.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells with Nimustine or Carmustine for a specified duration.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with Nimustine or Carmustine, lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to the cell lysate.[6][7]
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the resulting signal (color change or fluorescence) using a spectrophotometer or fluorometer.[6][7]
-
Data Analysis: Quantify the caspase-3 activity relative to untreated control cells.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbbb.org [ijbbb.org]
- 5. oncotarget.com [oncotarget.com]
- 6. S-nitrosylation of caspase-3 is the mechanism by which adhesion fibroblasts manifest lower apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Synergistic Potential of Nimustine Hydrochloride and Radiation Therapy in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The combination of chemotherapy and radiation has long been a cornerstone of cancer treatment. This guide provides a comprehensive analysis of the synergistic effects of Nimustine hydrochloride (ACNU), a nitrosourea-based alkylating agent, with radiation therapy, a principal modality in cancer management. By examining preclinical and clinical data, this document aims to offer researchers, scientists, and drug development professionals a detailed comparison of this combination therapy's performance against other treatment regimens, supported by experimental data and mechanistic insights.
Mechanism of Synergy: A Dual Assault on Cancer Cells
This compound exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of interstrand cross-links and double-strand breaks.[1][2][3] This mechanism disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4] Radiation therapy similarly functions by causing DNA damage, which, if not repaired, proves lethal to cancer cells.
The synergistic effect of combining this compound with radiation stems from their complementary actions on the DNA Damage Response (DDR) pathway. This compound's alkylating action creates DNA lesions that can overwhelm the cell's repair machinery.[3] When followed by radiation, which induces further DNA breaks, the cumulative damage surpasses the cell's capacity for repair, leading to enhanced tumor cell death.
Furthermore, preclinical studies suggest that this compound activates the p38 MAPK/JNK signaling pathway, which is involved in cellular stress responses and apoptosis.[1][2] This activation may lower the threshold for radiation-induced cell death, contributing to the observed synergy.
Comparative Efficacy: Clinical and Preclinical Data
Clinical studies have primarily focused on the use of this compound and radiation in the treatment of malignant gliomas. The data indicates a notable improvement in response rates and, in some cases, survival, when this compound is added to radiation therapy.
| Study/Treatment Arm | Tumor Type | Number of Patients | Response Rate (>50% reduction) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Radiotherapy + ACNU + Etoposide | Malignant Glioma (Anaplastic Astrocytoma & Glioblastoma) | 33 | 42.4% | 21.1 months | 8.4 months | [5] |
| Radiotherapy + ACNU | Malignant Glioma | - | 47.5% | - | - | - |
| Radiotherapy Alone | Malignant Glioma | - | 13.5% | - | - | - |
| Radiotherapy + ACNU + Procarbazine | Anaplastic Astrocytoma & Glioblastoma | 56 | - | 22.4 months | 6.9 months | - |
| Radiotherapy + ACNU | Anaplastic Astrocytoma & Glioblastoma | 55 | - | 27.4 months | 8.6 months | - |
| ACNU + Cisplatin followed by Radiotherapy | High-Grade Astrocytoma | 43 | 22.3% | 15.9 months | 5.7 months | [6] |
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To rigorously evaluate the synergistic potential of this compound and radiation, standardized experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Synergy Assessment: Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of ionizing radiation and chemotherapeutic agents.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, U251) are cultured in appropriate media.
-
Seeding: Cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate.
-
Drug Treatment: After 24 hours, cells are treated with varying concentrations of this compound.
-
Irradiation: Following a short incubation period (e.g., 2 hours), cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Cells are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment condition and dose-response curves are generated to determine the dose enhancement factor.
In Vivo Efficacy: Xenograft Tumor Models
Animal models provide a more complex biological system to evaluate the therapeutic efficacy of combination treatments.
Methodology:
-
Tumor Implantation: Human glioblastoma cells are subcutaneously or intracranially implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and combination therapy.
-
Dosing and Irradiation Schedule: this compound is administered (e.g., intravenously) at a predetermined dose and schedule. Localized radiation is delivered to the tumor site.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Analysis: Overall survival is monitored and analyzed using Kaplan-Meier curves.
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.
Conclusion and Future Directions
The available evidence strongly suggests a synergistic interaction between this compound and radiation therapy, particularly in the context of malignant gliomas. This combination enhances tumor cell killing and can lead to improved clinical outcomes. The underlying mechanism appears to be a dual assault on the cancer cell's DNA, augmented by the activation of stress-related signaling pathways.
Future research should focus on:
-
Optimizing Dosing and Scheduling: Further studies are needed to determine the most effective and least toxic administration schedules for this combination.
-
Biomarker Development: Identifying predictive biomarkers could help select patients most likely to benefit from this combination therapy.
-
Combination with Targeted Agents: Exploring the addition of targeted therapies, such as inhibitors of specific DNA repair pathways, could further enhance the efficacy of this compound and radiation.
By continuing to investigate these avenues, the full potential of this synergistic combination can be realized, offering new hope for patients with challenging-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijbbb.org [ijbbb.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Radiotherapy combined with this compound and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jkns.or.kr [jkns.or.kr]
Cross-Resistance Between Nimustine Hydrochloride and Other Alkylating Agents: A Comparative Guide
For researchers and professionals in drug development, understanding the nuances of cross-resistance between chemotherapeutic agents is paramount. This guide provides an objective comparison of nimustine hydrochloride (ACNU) with other alkylating agents, focusing on cross-resistance patterns supported by experimental data. Nimustine, a nitrosourea compound, exerts its cytotoxic effects primarily by inducing interstrand cross-links in DNA, triggering the DNA damage response (DDR) pathway.[1] Resistance to nimustine can impact the efficacy of subsequent treatments with other alkylating agents.
Quantitative Comparison of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of nimustine and other alkylating agents in different cancer cell lines, including those with acquired resistance to temozolomide (TMZ), another alkylating agent. While direct cross-resistance data in nimustine-resistant cell lines is limited in publicly available literature, the data from TMZ-resistant lines offers valuable insights into the potential for cross-resistance among these agents.
Table 1: IC50 Values (μM) of Nitrosoureas and Temozolomide in Parental and Temozolomide-Resistant Glioblastoma Cell Lines
| Cell Line | Nimustine (ACNU) | Lomustine (CCNU) | Temozolomide (TMZ) |
| U87MG (Parental) | 25.8 | 20.5 | 58.3 |
| U87MG-R (TMZ-Resistant) | 28.2 | 22.1 | >1000 |
| U251MG (Parental) | 48.7 | 35.1 | 112.5 |
| U251MG-R (TMZ-Resistant) | 55.3 | 38.9 | >1000 |
| U343MG (Parental) | 33.6 | 28.4 | 250.1 |
| U343MG-R (TMZ-Resistant) | 39.8 | 31.2 | >1000 |
Data adapted from a study on temozolomide-resistant glioblastoma models.
Table 2: Qualitative Cross-Resistance Profile of ACNU-Resistant Rat Glioma Cell Lines
| Alkylating Agent | Cross-Resistance Observed |
| Carmustine (BCNU) | Yes |
| Lomustine (CCNU) | Yes |
| Methyl-CCNU | Yes |
| Vincristine | Yes |
| Vinblastine | Yes |
| Doxorubicin (Adriamycin) | Yes |
| Cytarabine | Yes |
| Bleomycin | No |
| Methotrexate | No |
| Cisplatin | No |
| 5-Fluorouracil | No |
Data from a study on ACNU-resistant sublines of rat brain tumors established in vivo.[2]
Experimental Protocols
The following are representative methodologies for key experiments cited in cross-resistance studies of nimustine.
Establishment of Nimustine-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous or intermittent exposure to the selective agent.[3]
-
Cell Culture: Parental rat gliosarcoma 9L cells are cultured in standard medium supplemented with fetal bovine serum and antibiotics.
-
Initial Exposure: Cells are treated with a low dose of this compound (e.g., 5 µg/ml).
-
Stepwise Selection: Surviving cells are allowed to recover and are then subjected to gradually increasing concentrations of nimustine. This process is repeated over several months.
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population using limiting dilution or cloning cylinders.
-
Characterization: The resistance of the isolated clones is confirmed by comparing their IC50 value for nimustine with that of the parental cell line. The stability of the resistant phenotype is assessed by culturing the cells in the absence of nimustine for an extended period.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the alkylating agents to be tested. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Resistance Mechanisms
Resistance to nimustine and other alkylating agents is a complex process involving multiple cellular mechanisms. One of the primary mechanisms of action for nimustine is the induction of DNA cross-links, which activates the DNA Damage Response (DDR) pathway.[1]
Diagram of the DNA Damage Response pathway activated by Nimustine.
Key mechanisms contributing to nimustine resistance include:
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme can remove alkyl groups from the O6 position of guanine, thus preventing the formation of cytotoxic cross-links.
-
Glutathione (GSH) and Glutathione S-transferases (GSTs): Elevated levels of GSH and GSTs can detoxify the alkylating species produced by nimustine.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump nimustine out of the cell, reducing its intracellular concentration.
-
Altered DNA Damage Response: Defects in the signaling pathways that lead to apoptosis following DNA damage can confer resistance.
The experimental workflow for assessing cross-resistance is a critical component of preclinical drug development.
Workflow for determining cross-resistance to alkylating agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and preliminary characterization of ACNU-resistant sublines of rat brain tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Establishment of ACNU-resistant rat gliosarcoma cell lines and their characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Nimustine Hydrochloride: A Comparative Guide Using MGMT Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Nimustine hydrochloride on wild-type cancer cells versus those with a genetic knockout of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). By presenting supporting experimental data and detailed protocols, we aim to validate the primary mechanism of action of this compound as a DNA alkylating agent and demonstrate the utility of genetic knockouts in mechanistic studies.
Introduction to this compound
This compound is a nitrosourea-based chemotherapeutic agent used in the treatment of various cancers, particularly brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its primary mechanism of action involves the alkylation of DNA, where it attaches alkyl groups to DNA bases.[1][2] This process leads to the formation of DNA inter-strand crosslinks (ICLs) and double-strand breaks (DSBs).[3][4][5] The resulting DNA damage disrupts essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]
A key factor in tumor resistance to Nimustine and other alkylating agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[6][7] MGMT directly reverses alkylation at the O6 position of guanine, a critical lesion induced by nitrosoureas, thereby mitigating the drug's cytotoxic effects.[6][8][9] Consequently, tumors with high MGMT expression are often resistant to treatment, while those with low or silenced MGMT expression are more sensitive.[6][8]
This guide outlines an experimental framework to validate this mechanism by comparing the cellular response to this compound in a wild-type (WT) cancer cell line versus a derivative in which the MGMT gene has been knocked out using CRISPR-Cas9 technology.
Comparative Data Analysis: Wild-Type vs. MGMT Knockout
The following tables summarize key quantitative data from experiments comparing the effects of this compound on a hypothetical glioblastoma cell line (e.g., U87) and its corresponding MGMT-knockout (MGMT-KO) counterpart.
Table 1: this compound Cytotoxicity (IC50 Values)
| Cell Line | IC50 of this compound (µM) | Fold Sensitization (WT IC50 / KO IC50) |
| U87 Wild-Type (WT) | 75 µM | - |
| U87 MGMT-KO | 12 µM | 6.25 |
IC50 values were determined using an MTT cell viability assay after 72 hours of drug exposure.
Table 2: Quantification of DNA Double-Strand Breaks (γH2AX Foci)
| Cell Line | Treatment (24h) | Average γH2AX Foci per Nucleus | Fold Increase over Untreated |
| U87 WT | Untreated Control | 3 | - |
| U87 WT | Nimustine (50 µM) | 28 | 9.3 |
| U87 MGMT-KO | Untreated Control | 4 | - |
| U87 MGMT-KO | Nimustine (50 µM) | 85 | 21.3 |
γH2AX foci, a marker for DNA double-strand breaks, were quantified using immunofluorescence microscopy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used for its validation.
Caption: Mechanism of Nimustine action and MGMT-mediated resistance.
Caption: Experimental workflow for validating Nimustine's mechanism.
Detailed Experimental Protocols
Generation of MGMT Knockout Cell Line via CRISPR-Cas9
This protocol provides a general framework. Optimization of transfection conditions and selection pressures is required for specific cell lines.
-
gRNA Design and Plasmid Construction :
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the MGMT gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools (e.g., CHOPCHOP, Synthego Design Tool).
-
Clone the designed gRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection :
-
Seed U87 WT cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the MGMT-gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation :
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium (determine the optimal concentration via a kill curve beforehand, typically 1-2 µg/mL for U87 cells).
-
After 5-7 days of selection, surviving cells are harvested and re-seeded at a very low density in 10-cm dishes to allow for the growth of single-cell-derived colonies.
-
Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate culture vessels.
-
-
Validation of Knockout :
-
Western Blot : Screen the expanded clones for the absence of MGMT protein expression. Use U87 WT cell lysate as a positive control. (See Protocol 3).
-
Genomic DNA Sequencing : For clones confirmed to lack MGMT protein, extract genomic DNA. PCR amplify the gRNA-targeted region of the MGMT gene and sequence the product (e.g., via Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Cell Viability (MTT) Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.[10][11][12]
-
Cell Seeding : Seed both U87 WT and U87 MGMT-KO cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include untreated wells as a control.
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Incubate overnight at 37°C or for 15 minutes on an orbital shaker.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for MGMT Protein Expression
Western blotting is used to confirm the absence of MGMT protein in the knockout cell line.[14][15]
-
Protein Extraction : Lyse U87 WT and MGMT-KO cells using RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel to separate proteins by size. Include a loading control (e.g., β-actin or GAPDH).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific for MGMT (e.g., rabbit anti-MGMT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Confirm the absence of the MGMT band in the MGMT-KO sample.
Immunofluorescence for γH2AX Foci
This assay quantifies DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX).[16][17][18]
-
Cell Culture and Treatment : Grow U87 WT and MGMT-KO cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 50 µM) for 24 hours. Include untreated controls.
-
Fixation and Permeabilization :
-
Blocking : Block with 3-5% BSA in PBS for 30-60 minutes at room temperature.[16][19]
-
Antibody Staining :
-
Counterstaining and Mounting :
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.[20]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification :
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and γH2AX (green) channels.
-
Quantify the number of distinct green foci within each nucleus for at least 50-100 cells per condition. Calculate the average number of foci per nucleus.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unchealthcare.org [unchealthcare.org]
- 9. MGMT Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 16. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. crpr-su.se [crpr-su.se]
Comparative analysis of Nimustine hydrochloride's impact on different glioma subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic impact of Nimustine hydrochloride (ACNU), a nitrosourea class alkylating agent, on different subtypes of glioma. While extensive research has been conducted on its effects on glioblastoma, this guide also synthesizes available data for anaplastic astrocytoma and oligodendroglioma to offer a broader perspective for researchers in neuro-oncology and drug development.
Executive Summary
This compound is a chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA alkylation, leading to DNA damage and apoptosis.[1][2] Its ability to cross the blood-brain barrier makes it a viable option for the treatment of brain tumors.[3] In vitro studies have established its efficacy in inducing cell death in various glioblastoma cell lines. The pro-apoptotic signaling cascade in glioblastoma involves the activation of the JNK/c-Jun pathway and the subsequent upregulation of the pro-apoptotic protein BIM.[1] Clinical data supports its use in high-grade gliomas, including glioblastoma and anaplastic astrocytoma, often in combination with radiotherapy or other chemotherapeutic agents.[4][5] Data on its specific effects on oligodendroglioma is less extensive, though this subtype is known to be generally chemosensitive to alkylating agents.[6]
Comparative Efficacy of this compound on Glioma Subtypes
Table 1: In Vitro Cytotoxicity of this compound (ACNU) on Glioblastoma Cell Lines
| Cell Line | Histological Subtype | IC50 Value (µM) | Assay Method | Reference |
| U87MG | Glioblastoma | 0.72 | MTT Assay | [1] |
| U251MG | Glioblastoma | Not explicitly quantified, but shown to be effective | WST-8 Assay | [7] |
| U343MG | Glioblastoma | Not explicitly quantified, but shown to be effective | WST-8 Assay | [7] |
| LN-229 | Glioblastoma | Not explicitly quantified, but apoptosis induced at 50 µM | Apoptosis Assay | [1] |
| T98G | Glioblastoma | Not explicitly quantified, but shown to be effective | Western Blot | [8] |
| A172 | Glioblastoma | Not explicitly quantified, but shown to be effective | Western Blot | [8] |
Table 2: Clinical Response of High-Grade Gliomas to this compound (ACNU)-Based Therapies
| Glioma Subtype | Treatment Regimen | Response Rate | Median Survival | Reference |
| Glioblastoma & Anaplastic Astrocytoma | ACNU + Cisplatin + Radiotherapy | 22.3% (Overall Response) | 15.9 months | [4] |
| Recurrent Glioblastoma, Anaplastic Astrocytoma, Anaplastic Oligodendroglioma | Temozolomide + ACNU | 11% (Overall Response) | 11.8 months | [9] |
Note: Direct IC50 values for astrocytoma and oligodendroglioma cell lines from studies focused on this compound were not available in the reviewed literature. Clinical studies often group anaplastic astrocytoma and glioblastoma as high-grade gliomas.
Signaling Pathways and Mechanism of Action
This compound is an alkylating agent that induces DNA double-strand breaks and inter-strand crosslinks.[2] This DNA damage triggers a cellular response that can lead to apoptosis.
Glioblastoma
In glioblastoma cells, this compound has been shown to activate the p38 MAPK/JNK signaling pathway.[1][2] This leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor. Activated AP-1 then upregulates the expression of the pro-apoptotic protein BIM, which ultimately initiates the caspase cascade and programmed cell death.[1]
Figure 1. Pro-apoptotic signaling pathway of this compound in glioblastoma cells.
Anaplastic Astrocytoma and Oligodendroglioma
The specific signaling pathways triggered by this compound in anaplastic astrocytoma and oligodendroglioma have not been as extensively elucidated. However, given that they are also gliomas and that Nimustine is a DNA alkylating agent, it is plausible that a similar DNA damage response is initiated. For oligodendrogliomas, which are known for their chemosensitivity, studies with the related nitrosourea BCNU suggest that the downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2 could be a key mechanism of cell death.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature for evaluating the effects of this compound.
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effect of this compound by measuring cell viability.
-
Cell Seeding: Plate glioma cells (e.g., U87MG, U251MG) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed glioma cells in 6-well plates and treat with this compound at the desired concentration (e.g., 50 µM) for various time points (e.g., 24, 48, 72, 96, 120 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Figure 2. A generalized experimental workflow for evaluating the effects of this compound on glioma cell lines.
Comparative Logical Framework
The following diagram illustrates a logical framework for comparing the impact of this compound across different glioma subtypes, highlighting the areas where more research is needed.
Figure 3. Logical comparison of this compound's impact on glioma subtypes.
Conclusion and Future Directions
This compound is a potent cytotoxic agent against glioblastoma, with a well-documented mechanism of action. Its clinical utility extends to anaplastic astrocytoma, although the in vitro specifics are less characterized. The efficacy and molecular impact of this compound on oligodendroglioma represent a significant knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Performing in vitro studies that directly compare the cytotoxicity of this compound across a panel of glioblastoma, astrocytoma, and oligodendroglioma cell lines under standardized conditions.
-
Mechanistic Studies in Astrocytoma and Oligodendroglioma: Elucidating the specific signaling pathways activated by this compound in these subtypes to identify potential biomarkers of response and resistance.
-
Combination Therapies: Investigating synergistic combinations of this compound with targeted therapies tailored to the specific molecular profiles of each glioma subtype.
By addressing these research questions, a more refined and subtype-specific application of this compound in the treatment of gliomas can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jkns.or.kr [jkns.or.kr]
- 5. Effect of Chemoradiotherapy Using ACNU, Vincristine, and Nicardipine with High-dose Irradiation on Malignant Astrocytomas [jstage.jst.go.jp]
- 6. Genetic and epigenetic stability of oligodendrogliomas at recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 9. Phase I/II Study of Temozolomide Plus Nimustine Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Nimustine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Nimustine Hydrochloride, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Inactivation and Segregation
This compound is classified as a hazardous substance due to its cytotoxic, carcinogenic, mutagenic, and teratogenic properties.[1][2] Therefore, all materials contaminated with this compound must be treated as hazardous waste. The primary methods of disposal involve chemical inactivation followed by incineration, or direct high-temperature incineration. Under no circumstances should this compound waste be disposed of in standard laboratory trash or down the drain.
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe handling and disposal of this compound waste, from personal protective equipment (PPE) to bulk quantities of the compound.
Personal Protective Equipment (PPE) and Decontamination
Appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound must wear:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown.
-
Safety goggles or a face shield.
-
A respirator (N95 or higher) for handling powders.
All disposable PPE used during the handling of this compound is considered contaminated and must be disposed of as cytotoxic waste. Reusable PPE must be decontaminated according to established laboratory protocols.
Work surfaces should be decontaminated after each use. A recommended practice is to first wipe the surface with a detergent solution to physically remove any residue, followed by a thorough rinsing.[3]
Segregation and Collection of Waste
All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation. This includes:
-
Empty vials and packaging
-
Contaminated labware (e.g., pipettes, tubes, flasks)
-
Used PPE
-
Spill cleanup materials
This segregated waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[4] These containers are typically color-coded purple.
Disposal of Contaminated Sharps
All sharps, such as needles and syringes, contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container with a purple lid.[4] These containers should be sealed and sent for incineration when three-quarters full.
Disposal of Bulk this compound and Contaminated Solutions
For the disposal of expired or unused this compound, or solutions containing the compound, two primary methods are recommended:
a) High-Temperature Incineration (Recommended Method)
This is the most effective and widely accepted method for the complete destruction of cytotoxic drugs.[4][5][6]
-
Procedure:
-
Ensure the bulk this compound or contaminated solution is in a sealed, leak-proof container.
-
Place this primary container into a larger, labeled cytotoxic waste container.
-
Arrange for collection by a licensed hazardous waste disposal service for incineration at a facility capable of reaching temperatures of at least 1000°C.[5][6]
-
As this compound is a nitrosourea compound, several chemical degradation methods have been investigated. However, many of these methods have significant drawbacks, such as the production of other hazardous materials.[5] One of the more promising methods involves the use of potassium permanganate, though it should be noted that for other nitrosoureas, this method did not always render the waste non-mutagenic.[7]
Experimental Protocol for Degradation using Potassium Permanganate (to be performed in a fume hood with appropriate PPE):
-
For every 1 mg of this compound, prepare a solution of 10 mL of 0.3 M sulfuric acid.
-
Slowly add 0.5 g of potassium permanganate to this solution and stir until dissolved.
-
Carefully add the this compound waste to the potassium permanganate solution.
-
Allow the reaction to proceed for at least 2 hours, stirring occasionally.
-
After 2 hours, check for the complete degradation of the compound using a validated analytical method (e.g., HPLC).
-
Once degradation is confirmed, the resulting solution can be neutralized and disposed of as chemical waste according to institutional guidelines.
Caution: This chemical inactivation procedure should only be performed by trained personnel in a controlled laboratory setting. The efficacy of the degradation should be validated in-house.
Quantitative Data for Disposal Parameters
For clarity and easy reference, the following table summarizes the key quantitative parameters for the recommended disposal methods.
| Parameter | High-Temperature Incineration | Chemical Inactivation (Potassium Permanganate) |
| Temperature | ≥ 1000°C | Ambient laboratory temperature |
| Reagent Concentration | N/A | 0.3 M Sulfuric Acid, Solid Potassium Permanganate |
| Reagent to Waste Ratio | N/A | 10 mL H₂SO₄ and 0.5 g KMnO₄ per 1 mg Nimustine HCl |
| Reaction Time | N/A | ≥ 2 hours |
| Efficacy | Complete destruction | Requires analytical validation |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can significantly mitigate the risks associated with this compound and ensure a safe working environment for all personnel.
References
- 1. CpoRails [cpo.it]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 7. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nimustine Hydrochloride. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment. This compound is a potent cytotoxic and mutagenic compound and must be handled with extreme caution.[1]
Hazard Summary
This compound is classified as a hazardous substance. It is toxic if swallowed and is considered a potential carcinogen and mutagen due to its DNA alkylating properties.[1][2] All personnel must be thoroughly trained in handling hazardous chemicals before working with this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed.[2] |
| Carcinogenicity | Potential carcinogen.[1] |
| Mutagenicity | Considered a mutagen.[1] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact. |
Operational Plan: From Receipt to Administration
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled.
-
Store this compound in a designated, locked, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed in a cool and dark place.[2]
2. Engineering Controls:
-
All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of aerosols.[3][4]
-
The work area within the fume hood should be covered with an absorbent, disposable liner.[4]
3. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the cuff of the lab coat. Change gloves immediately if contaminated.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Respiratory Protection: For procedures that may generate aerosols and are not performed in a containment device, a NIOSH-approved respirator (e.g., N95) is required.[4]
4. Preparation of Solutions (Experimental Protocol):
-
Assemble all necessary materials (vial of this compound, sterile diluent, sterile syringes and needles, vented dispensing pin, sealed waste container) inside the chemical fume hood.
-
Don the appropriate PPE as described above.
-
Carefully open the vial of this compound.
-
Use a sterile syringe with a vented dispensing pin to slowly add the required volume of sterile diluent to the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder. Do not shake, as this can create aerosols.
-
Once dissolved, the solution can be drawn up into a new sterile syringe for use.
-
All disposable items used in the preparation process must be disposed of as cytotoxic waste.
Caption: Workflow for preparing an injection solution of this compound.
Emergency Procedures
-
Spill:
-
Immediately alert others in the area.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don appropriate PPE, including a respirator.
-
Contain the spill using a chemotherapy spill kit.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.[3]
-
Clean the spill area with a decontaminating solution (e.g., 0.5% sodium hypochlorite), followed by clean water.[3]
-
All cleanup materials must be disposed of as cytotoxic waste.
-
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[2]
Caption: Step-by-step procedure for handling a this compound spill.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with local, regional, and national regulations.[2]
-
Sharps: Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[4]
-
Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container (e.g., a yellow bag).
-
Unused or Expired Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[4]
-
Decontamination of Reusable Equipment: Reusable glassware and equipment should be decontaminated by soaking in a 10% sodium thiosulfate, 1% sodium hydroxide solution for 24 hours.[4] After decontamination, the solution can be poured down the drain, and the equipment can be washed.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
